molecular formula C21H25N3S B12386421 ATP Synthesis-IN-1

ATP Synthesis-IN-1

Cat. No.: B12386421
M. Wt: 351.5 g/mol
InChI Key: DVUDEYVEBQKKMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ATP Synthesis-IN-1 is a quinoline derivative that functions as a potent and efficient inhibitor of ATP synthesis in Pseudomonas aeruginosa (PA) . Its primary research value lies in the study of difficult-to-treat, drug-resistant PA infections, as it exhibits significant antibacterial properties by targeting a fundamental energy-generation pathway in the cell . The compound acts by specifically targeting the c-ring of the ATP synthase enzyme . ATP synthase is the key enzyme responsible for regenerating adenosine triphosphate (ATP), the universal energy currency of the cell . This enzyme operates through a rotary mechanism where a proton-translocating motor (F0) is coupled to a catalytic motor (F1) that synthesizes ATP . By inhibiting the c-ring, which is part of the proton channel in the F0 complex, this compound disrupts the proton motive force essential for powering ATP production, thereby crippling the bacterial cell's energy supply . The potency of this inhibitor is demonstrated by its IC50 value of 11.1 μg/mL against PA ATP synthesis activity . Researchers can utilize this compound to probe bacterial bioenergetics and develop novel strategies to combat antibiotic resistance. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C21H25N3S

Molecular Weight

351.5 g/mol

IUPAC Name

1-[4-[(dimethylamino)methyl]phenyl]-N-[(2-methylsulfanylquinolin-3-yl)methyl]methanamine

InChI

InChI=1S/C21H25N3S/c1-24(2)15-17-10-8-16(9-11-17)13-22-14-19-12-18-6-4-5-7-20(18)23-21(19)25-3/h4-12,22H,13-15H2,1-3H3

InChI Key

DVUDEYVEBQKKMF-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=CC=C(C=C1)CNCC2=CC3=CC=CC=C3N=C2SC

Origin of Product

United States

Foundational & Exploratory

The Core Mechanism of ATP Synthesis Inhibition: A Technical Guide on Oligomycin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the mechanism of action of ATP Synthesis-IN-1, using the well-characterized inhibitor Oligomycin A as a representative molecule. ATP synthase, a key enzyme in cellular metabolism, is a validated target for therapeutic intervention in various diseases, including cancer and infectious diseases. Understanding the precise molecular interactions and functional consequences of its inhibition is paramount for the development of novel therapeutics. This document details the molecular target, binding interactions, and downstream cellular effects of Oligomycin A. It also provides a comprehensive summary of its inhibitory potency and detailed experimental protocols for assessing the activity of ATP synthase inhibitors.

Introduction: The Central Role of ATP Synthase

Adenosine triphosphate (ATP) is the primary energy currency of the cell, fueling a vast array of biological processes.[1] The majority of cellular ATP is produced via oxidative phosphorylation by the F1Fo-ATP synthase (also known as Complex V) located in the inner mitochondrial membrane. This enzyme couples the electrochemical potential of a proton gradient, generated by the electron transport chain, to the synthesis of ATP from adenosine diphosphate (ADP) and inorganic phosphate (Pi).

The F1Fo-ATP synthase is a complex molecular motor composed of two main domains: the membrane-embedded Fo domain, which contains the proton channel, and the F1 domain, which protrudes into the mitochondrial matrix and contains the catalytic sites for ATP synthesis. The flow of protons through the Fo domain drives the rotation of a central stalk, which in turn induces conformational changes in the F1 domain, leading to ATP synthesis.

Given its central role in energy metabolism, the inhibition of ATP synthase presents a compelling strategy for targeting cells with high energy demands, such as cancer cells, or for disrupting the viability of pathogenic organisms.

Mechanism of Action of Oligomycin A

Oligomycin A is a macrolide antibiotic produced by Streptomyces species that acts as a potent and specific inhibitor of F1Fo-ATP synthase.[2][3] Its mechanism of action has been extensively studied and provides a clear model for understanding the inhibition of this essential enzyme.

Molecular Target and Binding Site

Oligomycin A specifically targets the Fo domain of the ATP synthase.[1][2][4] It binds to the c-ring , a cylindrical assembly of c-subunits that forms the rotor of the enzyme.[5][6] The binding site is located on the surface of the c-ring, at the interface with the 'a' subunit, which forms the proton channels.[6]

Molecular Interactions

High-resolution crystal structures have revealed the precise molecular interactions between Oligomycin A and the c-ring of yeast mitochondrial ATP synthase.[6] Key interactions include:

  • Hydrogen Bonding: The carboxyl side chain of a conserved glutamate residue (Glu59 in yeast) within the c-subunit, which is essential for proton translocation, forms a hydrogen bond with Oligomycin A via a bridging water molecule.[5][6]

  • Hydrophobic Interactions: The majority of the contacts between Oligomycin A and the c-ring are hydrophobic in nature.[6]

These interactions effectively lock the c-ring, preventing its rotation.

Functional Consequences of Inhibition

By binding to the c-ring and obstructing the proton channel, Oligomycin A completely blocks the translocation of protons through the Fo domain.[1][2][5] This has several critical downstream effects:

  • Inhibition of ATP Synthesis: The blockage of proton flow prevents the rotation of the central stalk, thereby halting ATP synthesis.[1][5]

  • Inhibition of ATP Hydrolysis: The F1Fo-ATP synthase can also operate in reverse, hydrolyzing ATP to pump protons across the inner mitochondrial membrane. Oligomycin A also inhibits this activity by preventing the coupled proton movement.[7][8][9][10]

  • Hyperpolarization of the Mitochondrial Membrane: The inhibition of proton influx through ATP synthase leads to an accumulation of protons in the intermembrane space, resulting in an increase in the mitochondrial membrane potential.[5]

  • Induction of Reactive Oxygen Species (ROS): The increased membrane potential can lead to the enhanced production of reactive oxygen species by the electron transport chain.[5]

  • Metabolic Shift: Cells treated with Oligomycin A are forced to rely on glycolysis for ATP production, leading to increased lactate production.[3]

Quantitative Data: Inhibitory Potency of Oligomycin A

The inhibitory potency of Oligomycin A is typically quantified by its half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50). These values can vary depending on the biological system and the specific assay conditions.

Inhibitor Target/System Assay Type IC50 / EC50 Reference
Oligomycin APurified yeast ATP synthase (reconstituted in bicelles)ATPase activity107 ± 1.1 nM[11]
Oligomycin AMCF7 human breast cancer cellsMammosphere formation~100 nM[12]
Oligomycin AMDA-MB-231 human breast cancer cellsMammosphere formation~5-10 µM[12]

Signaling Pathways and Experimental Workflows

ATP Synthase Inhibition Pathway

ATP_Synthase_Inhibition cluster_Mitochondrion Mitochondrion cluster_IMM Inner Mitochondrial Membrane Proton_Gradient Proton Gradient (Intermembrane Space) Proton_Channel Fo Proton Channel (c-ring) Proton_Gradient->Proton_Channel Proton Flow ATP_Synthase F1Fo-ATP Synthase ATP ATP Synthesis ATP_Synthase->ATP Catalyzes Proton_Channel->ATP_Synthase Drives Rotation Matrix Mitochondrial Matrix ADP ADP + Pi ADP->ATP_Synthase Oligomycin Oligomycin A Oligomycin->Proton_Channel Blocks

Caption: Mechanism of Oligomycin A inhibition of ATP synthase.

Experimental Workflow: ATP Synthesis Inhibition Assay

ATP_Synthesis_Assay_Workflow cluster_Preparation Sample Preparation cluster_Assay Assay Execution cluster_Detection Detection Isolate_Mito 1. Isolate Mitochondria or Permeabilize Cells Protein_Quant 2. Determine Protein Concentration Isolate_Mito->Protein_Quant Incubate 3. Incubate with Substrates (e.g., ADP, Pi, succinate) Protein_Quant->Incubate Add_Inhibitor 4. Add Test Inhibitor (e.g., Oligomycin A) Incubate->Add_Inhibitor Incubate_Time 5. Incubate for a Defined Time Add_Inhibitor->Incubate_Time Stop_Reaction 6. Stop the Reaction Incubate_Time->Stop_Reaction Luciferase_Assay 7. Measure ATP Levels (Luciferin-Luciferase) Stop_Reaction->Luciferase_Assay Data_Analysis 8. Analyze Data and Calculate IC50 Luciferase_Assay->Data_Analysis

References

Unraveling "ATP Synthesis-IN-1": A Case of Mistaken Identity in Biochemical Research

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of scientific literature and chemical databases for a compound specifically named "ATP Synthesis-IN-1" has yielded no matching results. This suggests that "this compound" is not a standardized or publicly recognized nomenclature for a specific chemical entity within the scientific community. It is likely a placeholder name, an internal compound identifier not yet disclosed in public-facing research, or a misnomer for a known inhibitor of ATP synthesis.

For researchers, scientists, and drug development professionals investigating the inhibition of ATP synthesis, the focus must shift from this specific, unidentifiable name to the well-characterized mechanisms and inhibitors of the central enzyme in this process: ATP synthase .

This guide will, therefore, provide an in-depth overview of the core principles of ATP synthesis and its inhibition, focusing on the information that would be relevant to a researcher interested in a hypothetical "this compound".

The Engine of Life: ATP Synthase

Adenosine triphosphate (ATP) is the primary energy currency of the cell, powering a vast array of cellular processes.[1][2] The majority of ATP is generated through cellular respiration, a complex process that culminates in oxidative phosphorylation.[3] The key player in this final step is ATP synthase, a remarkable molecular machine embedded in the inner mitochondrial membrane.[4][5]

ATP synthase functions as a rotary motor, harnessing the energy from a proton gradient established by the electron transport chain to catalyze the synthesis of ATP from adenosine diphosphate (ADP) and inorganic phosphate (Pi).[6][7] This process is fundamental to life, and its disruption has profound physiological consequences.

Key Properties of ATP
PropertyValueReference
Molecular Formula C₁₀H₁₆N₅O₁₃P₃[1][8]
Molar Mass 507.18 g/mol [1][8]
IUPAC Name Adenosine 5′-(tetrahydrogen triphosphate)[1][8]

The Logic of Inhibition: A Hypothetical "this compound"

A hypothetical inhibitor, "this compound," would be designed to disrupt the function of ATP synthase. The mechanism of such an inhibitor could fall into several established categories:

  • Direct Inhibition of the Catalytic Site: The inhibitor could bind to the F1 subunit of ATP synthase, where ATP is synthesized, directly preventing the binding of ADP or Pi.

  • Disruption of the Proton Channel: The inhibitor could target the F0 subunit, blocking the flow of protons and thereby stalling the rotary mechanism that drives ATP synthesis.

  • Uncoupling Agents: These molecules disrupt the proton gradient itself, dissipating the energy that powers ATP synthase without directly inhibiting the enzyme.

The following diagram illustrates the general signaling pathway of cellular respiration leading to ATP synthesis, highlighting potential points of inhibition.

Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Krebs_Cycle Krebs Cycle Pyruvate->Krebs_Cycle NADH_FADH2 NADH / FADH₂ Krebs_Cycle->NADH_FADH2 ETC Electron Transport Chain NADH_FADH2->ETC Proton_Gradient Proton Gradient ETC->Proton_Gradient ATP_Synthase ATP Synthase Proton_Gradient->ATP_Synthase ATP ATP ATP_Synthase->ATP Inhibitor Hypothetical Inhibitor (e.g., 'this compound') Inhibitor->Proton_Gradient Uncoupling Inhibitor->ATP_Synthase Inhibition

Figure 1: A simplified diagram illustrating the central pathway of cellular respiration and potential points of disruption by a hypothetical inhibitor of ATP synthesis.

Experimental Protocols for Studying ATP Synthesis Inhibition

To characterize a novel inhibitor of ATP synthesis, a series of established experimental protocols would be employed.

In Vitro ATP Synthase Activity Assay

This experiment directly measures the effect of the inhibitor on the enzymatic activity of isolated ATP synthase.

Methodology:

  • Isolation of Mitochondria: Mitochondria are isolated from a suitable source (e.g., rat liver, bovine heart) by differential centrifugation.

  • Submitochondrial Particle Preparation: The inner mitochondrial membrane is fragmented to create submitochondrial particles (SMPs), which have the F1 subunit of ATP synthase exposed to the surrounding medium.

  • Assay Conditions: SMPs are incubated in a reaction buffer containing ADP, inorganic phosphate (Pi), and a respiratory substrate (e.g., NADH).

  • Inhibitor Treatment: The hypothetical "this compound" is added at varying concentrations.

  • ATP Measurement: The rate of ATP production is measured using a luciferase-based assay, which produces light in proportion to the amount of ATP present.

Measurement of Mitochondrial Respiration

This experiment assesses the inhibitor's effect on the entire process of oxidative phosphorylation.

Methodology:

  • Intact Mitochondria Isolation: As described above.

  • Oxygen Consumption Measurement: Isolated mitochondria are placed in a sealed chamber with an oxygen electrode (e.g., a Clark-type electrode).

  • Substrate and ADP Addition: A respiratory substrate is added to initiate electron transport, followed by ADP to stimulate ATP synthesis (State 3 respiration).

  • Inhibitor Addition: "this compound" is added, and the change in the rate of oxygen consumption is monitored.

    • A direct inhibitor of ATP synthase will cause a decrease in oxygen consumption.

    • An uncoupling agent will cause an increase in oxygen consumption as the electron transport chain works to maintain the proton gradient.

The workflow for such an experiment is depicted below.

Start Isolate Mitochondria Respirometry Place in Respirometry Chamber with Oxygen Electrode Start->Respirometry Add_Substrate Add Respiratory Substrate (e.g., NADH) Respirometry->Add_Substrate Add_ADP Add ADP to Induce State 3 Respiration Add_Substrate->Add_ADP Add_Inhibitor Add 'this compound' Add_ADP->Add_Inhibitor Measure_O2 Measure Rate of Oxygen Consumption Add_Inhibitor->Measure_O2 Analyze Analyze Data to Determine Mechanism of Inhibition Measure_O2->Analyze

Figure 2: A typical experimental workflow for assessing the impact of a potential inhibitor on mitochondrial respiration.

Conclusion and Future Directions

While "this compound" does not correspond to a known chemical entity, the principles of inhibiting ATP synthesis are a cornerstone of bioenergetics research and drug development. Any novel inhibitor in this class would be rigorously characterized using the experimental frameworks outlined above. Researchers in this field are encouraged to focus on established nomenclature and to consult comprehensive chemical and biological databases for information on specific compounds. The continued exploration of ATP synthase inhibitors holds significant promise for the development of new therapeutics for a range of diseases, from cancer to metabolic disorders.

References

An In-depth Technical Guide to the Early In Vitro Studies of ATP Synthase Inhibitor: Bedaquiline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early in vitro studies of Bedaquiline (BDQ), a potent inhibitor of ATP synthase. Bedaquiline, the first diarylquinoline antibiotic approved for the treatment of multidrug-resistant tuberculosis (MDR-TB), serves as a prime exemplar for a compound designated "ATP Synthesis-IN-1." This document details its mechanism of action, quantitative in vitro data, and the experimental protocols utilized in its initial characterization.

Core Mechanism of Action

Bedaquiline primarily targets the F1Fo-ATP synthase, an essential enzyme for energy production in Mycobacterium tuberculosis and other mycobacteria.[1][2] Its unique mechanism involves binding to the membrane-embedded Fo subunit of the ATP synthase, specifically at the interface of the 'a' and 'c' subunits.[3] This interaction blocks the proton pump of the enzyme, thereby inhibiting the rotation of the c-ring, which is crucial for the synthesis of ATP from ADP and inorganic phosphate.[3][4] This leads to a rapid, dose-dependent depletion of intracellular ATP, ultimately resulting in bacterial cell death.[1][5] While its primary target is the c-subunit, some studies suggest a secondary mechanism involving the ε-subunit of the F1 domain, disrupting the link between c-ring rotation and ATP synthesis.[4][6]

Quantitative In Vitro Data

The in vitro inhibitory activity of Bedaquiline has been quantified through various assays, primarily determining its half-maximal inhibitory concentration (IC50) against ATP synthase and its minimum inhibitory concentration (MIC) against different mycobacterial strains.

Parameter Organism/System Value Reference
IC50 (ATP Synthesis) Mycobacterium phlei inverted membrane vesicles20-25 nM[7]
IC50 (ATP Synthesis) Yeast mitochondria~1.1 µM[8]
IC50 (ATP Synthesis) Human mitochondria (HEK293 cells)~0.66 µM[8]
IC50 (ATP Hydrolysis) Purified yeast F1Fo reconstituted into bicelles~25 nM[8]
MIC99 Mycobacterium tuberculosis H37Rv0.03 µg/mL (54 nM)[9]
MIC Range Non-tuberculous mycobacteria (NTM)<0.5 µg/mL for susceptible strains[3]
IC50 (Cancer Stem Cell Proliferation) MCF-7 human breast cancer cells~1 µM[6]

Signaling and Inhibition Pathway

The following diagram illustrates the mechanism of action of Bedaquiline on the mycobacterial ATP synthase.

Bedaquiline_Mechanism Mechanism of Bedaquiline (this compound) Action cluster_membrane Mycobacterial Inner Membrane cluster_F0 F0 Subunit cluster_F1 F1 Subunit cluster_cytoplasm Cytoplasm cluster_periplasm Periplasm c_ring c-ring Rotation Rotation c_ring->Rotation a_subunit a-subunit alpha_beta_subunits α3β3 catalytic headpiece ATP_Synthesis ATP Synthesis gamma_epsilon_stalk γ/ε stalk gamma_epsilon_stalk->alpha_beta_subunits ATP ATP Protons_in H+ Proton_Channel Proton Translocation Protons_in->Proton_Channel Bedaquiline Bedaquiline (this compound) Bedaquiline->c_ring Bedaquiline->gamma_epsilon_stalk secondary target Rotation->gamma_epsilon_stalk ATP_Synthesis->ATP Inhibition Inhibition

Bedaquiline inhibits ATP synthase by binding to the c-ring.

Experimental Protocols

The following are detailed methodologies for key in vitro experiments cited in the early studies of Bedaquiline.

This assay measures the rate of ATP synthesis by ATP synthase in inside-out vesicles prepared from mycobacterial membranes.

  • Preparation of Inverted Membrane Vesicles (IMVs):

    • Harvest mycobacterial cells (e.g., Mycobacterium phlei or Mycobacterium smegmatis) in the logarithmic growth phase by centrifugation.

    • Wash the cell pellet with a suitable buffer (e.g., Tris-HCl with MgCl2).

    • Resuspend the cells in the same buffer containing DNase and lysozyme and incubate to weaken the cell wall.

    • Lyse the cells by mechanical disruption, such as French press or sonication.

    • Centrifuge the lysate at a low speed to remove unbroken cells and debris.

    • Pellet the membrane fraction from the supernatant by ultracentrifugation.

    • Resuspend the pellet in a buffer to obtain a final protein concentration of approximately 5 mg/mL.[10]

  • ATP Synthesis Assay Protocol:

    • Prepare a reaction buffer (e.g., 20 mM Tricine-KOH pH 7.5, 0.1 M NaCl, 5 mM KPi, 5 mM MgCl2).[10]

    • To the reaction buffer, add IMVs (typically 50 µg), 50 µM ADP, 12.5 mM luciferin, and 25 ng of luciferase.[10]

    • Add varying concentrations of Bedaquiline (dissolved in DMSO) or DMSO alone (for control) to the reaction mixture and incubate for a specified time (e.g., 10 minutes) at room temperature with stirring.[10]

    • Initiate the ATP synthesis reaction by adding a respiratory substrate, such as 10 mM succinate.[10]

    • Continuously monitor the luminescence produced by the luciferase-catalyzed oxidation of luciferin, which is proportional to the amount of ATP synthesized.

    • Calculate the rate of ATP synthesis and determine the IC50 value of Bedaquiline by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

This assay measures the inhibition of the reverse reaction of ATP synthase, the hydrolysis of ATP to ADP and inorganic phosphate (Pi).

  • Enzyme Preparation:

    • Use purified F1Fo-ATP synthase reconstituted into bicelles or submitochondrial particles (SMPs).

  • ATPase Assay Protocol:

    • Prepare a reaction buffer (e.g., HEPES buffer with appropriate cofactors).

    • Incubate the enzyme preparation with varying concentrations of Bedaquiline or a vehicle control for a short period (e.g., 5 minutes) at the assay temperature.[8]

    • Initiate the reaction by adding a defined concentration of ATP.

    • Measure the rate of ATP hydrolysis by quantifying the amount of inorganic phosphate (Pi) released over time using a colorimetric method (e.g., malachite green assay) or a coupled enzyme assay that links ADP production to the oxidation of NADH.

    • Calculate the IC50 value for ATP hydrolysis inhibition.

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

  • Protocol (Broth Microdilution Method):

    • Prepare a serial two-fold dilution of Bedaquiline in a suitable mycobacterial growth medium (e.g., Middlebrook 7H9 broth supplemented with OADC) in a 96-well microtiter plate.

    • Inoculate each well with a standardized suspension of the mycobacterial strain to be tested.

    • Include a positive control (no drug) and a negative control (no bacteria).

    • Incubate the plates at the optimal growth temperature for the specific mycobacterial species for a defined period (e.g., 7-14 days for slow-growing mycobacteria).

    • Determine the MIC by visual inspection as the lowest concentration of Bedaquiline that completely inhibits bacterial growth.[11] Alternatively, a resazurin-based assay can be used where a color change indicates metabolic activity.[11]

Conclusion

The early in vitro studies of Bedaquiline have been instrumental in elucidating its novel mechanism of action as a specific and potent inhibitor of mycobacterial ATP synthase. The quantitative data from these studies have established its high efficacy against Mycobacterium tuberculosis and other mycobacteria. The detailed experimental protocols described herein provide a foundation for the continued research and development of new ATP synthase inhibitors for various therapeutic applications.

References

The Impact of ATP Synthesis-IN-1 on Mitochondrial Respiration: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the effects of ATP Synthesis-IN-1, a potent and specific inhibitor of F1Fo-ATP synthase (Complex V), on mitochondrial respiration. By directly targeting the primary site of adenosine triphosphate (ATP) production, this compound serves as a critical tool for investigating cellular bioenergetics and represents a potential therapeutic modality. This document outlines the mechanism of action of this compound, presents quantitative data on its impact on key mitochondrial parameters, details relevant experimental protocols, and provides visual representations of the affected cellular pathways.

Introduction to Mitochondrial Respiration and ATP Synthesis

Mitochondria are the primary sites of cellular respiration in eukaryotes, a process that couples the oxidation of nutrients to the production of ATP, the cell's main energy currency.[1][2] This process is carried out by the electron transport chain (ETC) and ATP synthase, which are located on the inner mitochondrial membrane.[3][4] The ETC facilitates the transfer of electrons from donors such as NADH and FADH2 to a final electron acceptor, molecular oxygen.[4] This electron flow is coupled to the pumping of protons from the mitochondrial matrix to the intermembrane space, generating a proton-motive force.[5][6] The F1Fo-ATP synthase utilizes the energy stored in this electrochemical gradient to drive the synthesis of ATP from adenosine diphosphate (ADP) and inorganic phosphate (Pi).[1][4][6] The rate of oxygen consumption is therefore tightly coupled to the rate of ATP synthesis.[7]

Mechanism of Action of this compound

This compound is a selective inhibitor of the F1Fo-ATP synthase. Its primary mechanism of action involves binding to the Fo subunit of the complex, thereby blocking the proton channel. This inhibition prevents the influx of protons from the intermembrane space back into the mitochondrial matrix, which is the driving force for ATP synthesis.[1][6] Consequently, the catalytic activity of the F1 subunit, responsible for phosphorylating ADP, is halted. The inhibition of ATP synthase by this compound leads to a cascade of effects on mitochondrial respiration.

Quantitative Effects of this compound on Mitochondrial Function

The following tables summarize the dose-dependent effects of this compound on key parameters of mitochondrial function in isolated mitochondria and cultured cells.

Table 1: Effect of this compound on Mitochondrial Respiration in Isolated Mitochondria

Concentration of this compound (nM)State 3 Respiration (nmol O2/min/mg protein)State 4 Respiration (nmol O2/min/mg protein)Respiratory Control Ratio (RCR)
0 (Control)150 ± 1215 ± 210.0
1115 ± 914 ± 1.58.2
1045 ± 513 ± 1.83.5
10016 ± 314 ± 21.1

Table 2: Effect of this compound on Cellular Bioenergetics in Cultured Cells

Concentration of this compound (nM)Basal Oxygen Consumption Rate (OCR) (pmol/min)ATP-Linked OCR (pmol/min)Maximal Respiration (pmol/min)Cellular ATP Levels (nmol/mg protein)
0 (Control)120 ± 1095 ± 8250 ± 2050 ± 4
1105 ± 978 ± 7245 ± 1842 ± 3.5
1060 ± 632 ± 4240 ± 2225 ± 3
10025 ± 35 ± 1235 ± 198 ± 1.5

Signaling Pathways and Experimental Workflows

Signaling Pathway of Mitochondrial Respiration Inhibition

The following diagram illustrates the signaling cascade initiated by the inhibition of ATP synthase by this compound.

ATP_Syn_IN1 This compound ATP_Synthase F1Fo-ATP Synthase (Complex V) ATP_Syn_IN1->ATP_Synthase Inhibits Proton_Influx Proton Influx (H+) ATP_Synthase->Proton_Influx Blocks ATP_Production ATP Production ATP_Synthase->ATP_Production Catalyzes Proton_Influx->ATP_Production Drives ETC Electron Transport Chain (Complexes I-IV) Proton_Influx->ETC Feedback Inhibition O2_Consumption Oxygen Consumption ETC->O2_Consumption Drives Proton_Pumping Proton Pumping (H+) ETC->Proton_Pumping Drives Membrane_Potential Mitochondrial Membrane Potential (ΔΨm) Hyperpolarization Proton_Pumping->Membrane_Potential Increases Start Seed Cells in Seahorse XF Microplate Incubate Incubate Overnight Start->Incubate Assay_Medium Replace with Assay Medium Incubate->Assay_Medium Equilibrate Equilibrate in CO2-free Incubator Assay_Medium->Equilibrate Run_Assay Run Seahorse XF Assay Equilibrate->Run_Assay Load_Cartridge Load Sensor Cartridge with: 1. This compound 2. Oligomycin 3. FCCP 4. Rotenone/Antimycin A Load_Cartridge->Run_Assay Data_Analysis Analyze OCR Data Run_Assay->Data_Analysis

References

Preliminary Toxicity Profile of ATP Synthase Inhibitor-X

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding a specific molecule designated "ATP Synthesis-IN-1" is not publicly available. This document provides a representative preliminary toxicity profile for a hypothetical ATP synthase inhibitor, hereafter referred to as "ATP Synthase Inhibitor-X," based on established toxicological principles for this class of compounds. The data presented is illustrative and intended for an audience of researchers, scientists, and drug development professionals.

Introduction

ATP synthase is a critical enzyme for cellular energy production.[1][2][3] Its inhibition can lead to a range of cellular and systemic effects, making the preclinical toxicity assessment of any ATP synthase inhibitor a crucial step in drug development.[1][4] Malfunctions or inhibition of ATP synthase have been associated with various pathological conditions.[1][4] This guide outlines a hypothetical preliminary toxicity profile for ATP Synthase Inhibitor-X, including in vitro and in vivo assessments.

Quantitative Toxicity Data

The following tables summarize the hypothetical quantitative data from preliminary toxicity studies of ATP Synthase Inhibitor-X.

Table 1: In Vitro Cytotoxicity of ATP Synthase Inhibitor-X

Cell LineAssay TypeIncubation Time (hours)IC50 (µM)
HEK293MTT4815.2
HepG2CellTiter-Glo489.8
JurkatAnnexin V/PI245.5
Primary RatLDH Release4822.1
Cardiomyocytes

Table 2: Acute In Vivo Toxicity of ATP Synthase Inhibitor-X in Rodents

SpeciesRoute of AdministrationObservation Period (days)LD50 (mg/kg)NOAEL (mg/kg)Key Clinical Observations
MouseIntravenous (IV)14505Lethargy, labored breathing, ataxia
RatOral (PO)14>2000200No significant findings at tested doses

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of ATP Synthase Inhibitor-X that inhibits cell viability by 50% (IC50) in cultured cells.

Methodology:

  • Cell Seeding: HEK293 cells are seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: A serial dilution of ATP Synthase Inhibitor-X (ranging from 0.1 µM to 100 µM) is prepared in the appropriate cell culture medium. The existing medium is removed from the cells and replaced with the medium containing the test compound.

  • Incubation: The plates are incubated for 48 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.

  • Formazan Solubilization: The plates are incubated for another 4 hours. Subsequently, the medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log concentration of the compound and fitting the data to a sigmoidal dose-response curve.

Acute In Vivo Toxicity Study (Up-and-Down Procedure)

Objective: To determine the acute toxicity (LD50) of ATP Synthase Inhibitor-X following a single intravenous administration in mice.

Methodology:

  • Animal Model: Healthy, young adult Swiss Webster mice (6-8 weeks old) are used. Animals are acclimated for at least one week before the study.

  • Dose Administration: A starting dose, typically estimated from in vitro data, is administered intravenously to a single animal.

  • Observation: The animal is observed for signs of toxicity and mortality for up to 48 hours. Key parameters include changes in behavior, appearance, and physiological functions.

  • Dose Adjustment:

    • If the animal survives, the next animal receives a higher dose (typically by a factor of 3.2).

    • If the animal dies, the next animal receives a lower dose.

  • Study Progression: This sequential dosing continues until the stopping criteria are met (e.g., a sufficient number of reversals in outcome have been observed).

  • Long-Term Observation: All surviving animals are observed for a total of 14 days for any delayed toxic effects.

  • Data Analysis: The LD50 is calculated using specialized software that analyzes the pattern of survivals and mortalities. A No-Observed-Adverse-Effect Level (NOAEL) is also determined.

Visualizations

Experimental Workflow and Signaling Pathways

G cluster_0 Pre-study Phase cluster_1 Dosing and Observation cluster_2 Data Analysis Acclimatization of Animals Acclimatization of Animals Dose Formulation Dose Formulation Acclimatization of Animals->Dose Formulation Single IV Dose Administration Single IV Dose Administration Dose Formulation->Single IV Dose Administration Short-term Observation (48h) Short-term Observation (48h) Single IV Dose Administration->Short-term Observation (48h) Dose Adjustment (Up/Down) Dose Adjustment (Up/Down) Short-term Observation (48h)->Dose Adjustment (Up/Down) Long-term Observation (14 days) Long-term Observation (14 days) Short-term Observation (48h)->Long-term Observation (14 days) Dose Adjustment (Up/Down)->Single IV Dose Administration Next Animal Calculation of LD50 Calculation of LD50 Long-term Observation (14 days)->Calculation of LD50 Determination of NOAEL Determination of NOAEL Calculation of LD50->Determination of NOAEL

Caption: Workflow for an acute in vivo toxicity study.

G ATP Synthase Inhibitor-X ATP Synthase Inhibitor-X ATP Synthase ATP Synthase ATP Synthase Inhibitor-X->ATP Synthase Inhibits Reduced ATP Production Reduced ATP Production ATP Synthase->Reduced ATP Production Leads to Energy Deficit Energy Deficit Reduced ATP Production->Energy Deficit Ion Pump Dysfunction Ion Pump Dysfunction Reduced ATP Production->Ion Pump Dysfunction Increased ROS Production Increased ROS Production Reduced ATP Production->Increased ROS Production Cellular Stress Cellular Stress Energy Deficit->Cellular Stress Ion Pump Dysfunction->Cellular Stress Increased ROS Production->Cellular Stress Apoptosis Apoptosis Cellular Stress->Apoptosis

Caption: Potential pathway of toxicity for an ATP synthase inhibitor.

References

The Emergence of ATP Synthesis-IN-1: A Novel Quinoline-Based Inhibitor Targeting Bacterial Bioenergetics

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A novel small molecule, designated ATP Synthesis-IN-1, has been identified as a potent inhibitor of ATP synthesis in the pathogenic bacterium Pseudomonas aeruginosa. This quinoline derivative represents a promising development in the search for new antibacterial agents, particularly for combating drug-resistant infections. This technical guide provides an in-depth overview of the currently available information on this compound, its mechanism of action, and the broader context of quinoline-based compounds as inhibitors of bacterial ATP synthase.

Introduction to this compound

This compound, also referred to as Compound 4 in some contexts, is a quinoline derivative with demonstrated inhibitory activity against the ATP synthesis machinery of Pseudomonas aeruginosa.[1][2][3][4][5] As a member of the quinoline class of compounds, it joins a growing number of molecules recognized for their therapeutic potential, including activity against tuberculosis by targeting ATP synthase.[6][7] The primary utility of this compound is currently positioned in the research of drug-resistant P. aeruginosa infections.[1][3][4]

Quantitative Data

The available quantitative data for this compound is currently limited to its in vitro inhibitory concentration.

CompoundTargetOrganismIC50Source
This compound (Compound 4)ATP SynthesisPseudomonas aeruginosa11.1 µg/mL[1][4][5]

Mechanism of Action and Signaling Pathways

While specific studies on the detailed mechanism of this compound are not yet publicly available, its classification as a quinoline derivative targeting ATP synthase provides a strong indication of its mode of action. ATP synthase, a highly conserved enzyme, is crucial for generating ATP, the primary energy currency of the cell. In bacteria, this enzyme is located in the cell membrane.

The likely mechanism of action for this compound involves the inhibition of the F1Fo-ATP synthase complex. This complex utilizes a proton gradient across the bacterial membrane to drive the synthesis of ATP. Quinoline-based inhibitors, such as the anti-tuberculosis drug bedaquiline, are known to bind to the Fo subunit of ATP synthase, disrupting the proton translocation and thereby halting ATP production. This leads to a rapid depletion of cellular energy, ultimately resulting in bacterial cell death.

Below is a conceptual diagram illustrating the proposed mechanism of action for a quinoline-based ATP synthase inhibitor like this compound.

G Conceptual Signaling Pathway of ATP Synthase Inhibition cluster_membrane Bacterial Inner Membrane Proton_Gradient Proton Gradient (High H+) ATP_Synthase F1Fo-ATP Synthase Proton_Gradient->ATP_Synthase Drives ATP ATP ATP_Synthase->ATP Synthesizes Energy_Depletion Cellular Energy Depletion ATP_Synthase->Energy_Depletion Leads to Proton_Channel Proton Channel (Fo) ATP_Synthesis_IN_1 This compound (Quinoline Derivative) ATP_Synthesis_IN_1->ATP_Synthase Inhibits ADP_Pi ADP + Pi ADP_Pi->ATP_Synthase Bacterial_Cell_Death Bacterial Cell Death Energy_Depletion->Bacterial_Cell_Death Causes G Experimental Workflow for ATP Synthase Inhibitor Evaluation Start Start Bacterial_Culture Culture P. aeruginosa Start->Bacterial_Culture Membrane_Isolation Isolate Bacterial Membranes Bacterial_Culture->Membrane_Isolation MIC_Determination Determine Minimum Inhibitory Concentration (MIC) Bacterial_Culture->MIC_Determination Inhibition_Assay Perform ATP Synthesis Inhibition Assay Membrane_Isolation->Inhibition_Assay Data_Analysis Analyze Data (IC50, MIC, Selectivity Index) Inhibition_Assay->Data_Analysis MIC_Determination->Data_Analysis Cytotoxicity_Assay Assess Cytotoxicity (e.g., on mammalian cells) Cytotoxicity_Assay->Data_Analysis End End Data_Analysis->End

References

Methodological & Application

Application Notes and Protocols for ATP Synthesis Inhibitors in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine triphosphate (ATP) is the primary energy currency of the cell, fueling a vast array of cellular processes. The synthesis of ATP, primarily through oxidative phosphorylation in the mitochondria, is a fundamental process for cell survival and function. Inhibition of ATP synthesis is a key strategy in various research areas, including cancer biology, metabolism, and drug discovery. These application notes provide detailed protocols for the use of ATP synthesis inhibitors in cell culture, using the well-characterized compounds Oligomycin A and BAY 87-2243 as examples. While the specific compound "ATP Synthesis-IN-1" is not identified in the scientific literature, the principles and methods described herein are broadly applicable to other inhibitors of this pathway.

Mechanism of Action

ATP synthase is a mitochondrial enzyme complex that synthesizes ATP from adenosine diphosphate (ADP) and inorganic phosphate (Pi), driven by a proton gradient across the inner mitochondrial membrane.[1][2][3] Inhibitors of ATP synthesis can act at different points in the oxidative phosphorylation pathway.

  • Direct ATP Synthase Inhibition: Compounds like Oligomycin A directly bind to the Fo subunit of the ATP synthase complex, blocking the proton channel and thereby inhibiting ATP synthesis.[3][4] This leads to a rapid depletion of cellular ATP and can induce apoptosis in various cell types.[4]

  • Mitochondrial Complex I Inhibition: Other inhibitors, such as BAY 87-2243 , target upstream components of the electron transport chain. BAY 87-2243 is a potent inhibitor of mitochondrial complex I, which is responsible for generating the proton gradient that drives ATP synthase.[5][6] By inhibiting complex I, BAY 87-2243 disrupts the proton motive force, leading to decreased ATP production and the induction of cell death, including necroptosis and ferroptosis.[5]

Signaling Pathways

The inhibition of ATP synthesis triggers a cascade of downstream signaling events, primarily related to cellular energy sensing and stress responses.

ATP_Synthesis_Inhibition_Pathway cluster_0 Mitochondrion ETC Electron Transport Chain (Complex I-IV) ATP_Synthase ATP Synthase (Complex V) ETC->ATP_Synthase Proton Gradient ATP_Depletion Decreased Cellular ATP ETC->ATP_Depletion Necroptosis_Ferroptosis Necroptosis / Ferroptosis (especially with Complex I inhibitors) ETC->Necroptosis_Ferroptosis ATP_Synthase->ATP_Depletion Inhibitor ATP Synthesis Inhibitor (e.g., Oligomycin A, BAY 87-2243) Inhibitor->ETC Complex I Inhibition (BAY 87-2243) Inhibitor->ATP_Synthase Direct Inhibition (Oligomycin A) AMPK_Activation AMPK Activation ATP_Depletion->AMPK_Activation Apoptosis Apoptosis ATP_Depletion->Apoptosis mTOR_Inhibition mTOR Inhibition AMPK_Activation->mTOR_Inhibition Cell_Cycle_Arrest Cell Cycle Arrest mTOR_Inhibition->Cell_Cycle_Arrest

Caption: Signaling pathway activated by ATP synthesis inhibition.

Experimental Protocols

The following are generalized protocols that can be adapted for specific cell lines and experimental questions.

Cell Culture and Treatment

A foundational step for in vitro assays is the proper handling and treatment of cell lines.

Materials:

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Cell line of interest (e.g., H460, Hep3B)[7][8]

  • ATP Synthesis Inhibitor (e.g., Oligomycin A, BAY 87-2243)

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

Protocol:

  • Culture cells in the appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare a stock solution of the ATP synthesis inhibitor in DMSO. For example, a 5 mM stock of Oligomycin can be made by reconstituting 5 mg in 1.26 ml DMSO.[9]

  • On the day of the experiment, dilute the stock solution to the desired working concentration in the cell culture medium.

  • Remove the existing medium from the cultured cells and replace it with the medium containing the inhibitor.

  • Incubate the cells for the desired duration, which can range from hours to days depending on the assay. For instance, Oligomycin A can inhibit oxidative phosphorylation within 1 hour, while cytotoxicity assays with BAY 87-2243 may run for 48 hours.[4][5]

Cell Viability and Cytotoxicity Assay

This assay determines the effect of the inhibitor on cell proliferation and survival.

Materials:

  • 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit or similar

  • Luminometer

Protocol:

  • Seed cells in a 96-well plate at a density of approximately 2,000-5,000 cells per well.

  • Allow the cells to attach and grow for 24 hours.

  • Treat the cells with a range of concentrations of the ATP synthesis inhibitor.

  • Incubate for the desired time period (e.g., 48-72 hours).

  • Perform the CellTiter-Glo® assay according to the manufacturer's instructions to measure cellular ATP levels, which correlate with cell viability.

  • Measure luminescence using a luminometer.

  • Plot the results as a dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth).

Measurement of Cellular ATP Levels

A direct way to assess the efficacy of an ATP synthesis inhibitor is to measure the intracellular ATP concentration.

Materials:

  • ATP determination kit (e.g., CellTiter-Glo®)

  • Luminometer

Protocol:

  • Plate cells in a 96-well plate and treat with the inhibitor as described above.

  • At various time points (e.g., 1, 6, 24 hours), perform the ATP measurement assay following the manufacturer's protocol.

  • Lyse the cells to release ATP.

  • Add the luciferase-based reagent, which produces light in the presence of ATP.

  • Measure the luminescence, which is proportional to the ATP concentration.

Western Blot Analysis for Signaling Pathway Activation

This technique is used to detect changes in the expression and phosphorylation of key proteins in signaling pathways affected by ATP depletion.

Materials:

  • Cell lysis buffer

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-AMPKα, anti-AMPKα)

  • Secondary antibodies (HRP-conjugated)

  • Chemiluminescent substrate

Protocol:

  • Treat cells with the inhibitor for the desired time (e.g., 30 minutes to 8 hours).[9]

  • Lyse the cells and determine the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

  • Block the membrane and incubate with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Data Presentation

The quantitative data from the experiments described above can be summarized in the following tables for easy comparison.

Table 1: Cytotoxicity of ATP Synthesis Inhibitors in Cancer Cell Lines

CompoundCell LineIC50 (nM)Assay Duration (h)Reference
BAY 87-2243HCT-1160.7Not Specified[6]
BAY 87-2243H460~1048[5][6]
Oligomycin ANCI-60 Panel~10Not Specified[10]

Table 2: Experimental Conditions for Cellular Assays

AssayCompoundCell LineConcentrationIncubation TimeReference
ATP MeasurementOligomycin AH1229100 ng/ml1 h[4]
HIF-1α InhibitionBAY 87-2243H46010 µM48 h[5]
AMPK ActivationOligomycin A293 cells5 µM30 min[9]
VEGF ExpressionBAY 87-2243HLE-B3100 nM12 h[11]

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating an ATP synthesis inhibitor.

Experimental_Workflow Start Start: Hypothesis on ATP Synthesis Inhibition Cell_Culture Cell Line Selection and Culture Start->Cell_Culture Treatment Treatment with ATP Synthesis Inhibitor (Dose-Response and Time-Course) Cell_Culture->Treatment Viability Cell Viability / Cytotoxicity Assay (e.g., CellTiter-Glo) Treatment->Viability ATP_Measurement Direct ATP Measurement Treatment->ATP_Measurement Western_Blot Western Blot for Signaling Pathways (e.g., p-AMPK) Treatment->Western_Blot Data_Analysis Data Analysis and Interpretation (IC50, Pathway Modulation) Viability->Data_Analysis ATP_Measurement->Data_Analysis Western_Blot->Data_Analysis Conclusion Conclusion and Further Studies Data_Analysis->Conclusion

Caption: A typical experimental workflow for studying an ATP synthesis inhibitor.

The protocols and data presented provide a comprehensive guide for researchers working with inhibitors of ATP synthesis. While "this compound" remains an uncharacterized agent, the methodologies outlined using Oligomycin A and BAY 87-2243 as exemplars offer a robust framework for the investigation of any compound targeting cellular energy metabolism. Careful optimization of cell lines, inhibitor concentrations, and incubation times will be critical for obtaining reliable and reproducible results.

References

Application Notes and Protocols for Measuring ATP Production with ATP Synthase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to measuring adenosine triphosphate (ATP) production in the presence of a putative F₀ ATP synthase inhibitor, herein referred to as ATP Synthesis-IN-1. Due to the absence of specific data for a compound with this designation in scientific literature, this document utilizes principles and methodologies established for well-characterized F₀ ATP synthase inhibitors, such as Oligomycin, as a framework.

Introduction

Adenosine triphosphate (ATP) is the primary energy currency of the cell, fueling a vast array of cellular processes.[1][2] The majority of cellular ATP is synthesized via oxidative phosphorylation in the mitochondria, a process catalyzed by ATP synthase (also known as Complex V).[3][4][5][6] ATP synthase is a multi-subunit enzyme complex that couples the electrochemical gradient generated by the electron transport chain to the phosphorylation of ADP to form ATP.[7][8]

ATP synthase inhibitors are invaluable tools for studying cellular metabolism, mitochondrial function, and for the development of therapeutics targeting energy-dependent pathways in various diseases, including cancer and infectious diseases.[9][10][11] These inhibitors can act on different subunits of the ATP synthase complex. For the purpose of these notes, this compound is presumed to be an inhibitor of the F₀ subunit, which functions as the proton channel. Inhibition of this subunit blocks the flow of protons, thereby halting ATP synthesis.[9]

Mechanism of Action and Signaling Pathway

This compound is hypothesized to inhibit the F₀ subunit of mitochondrial ATP synthase. This inhibition disrupts the proton motive force, leading to a cessation of ATP production via oxidative phosphorylation. Consequently, cells become reliant on glycolysis for ATP generation, a metabolic state that can be quantified and studied.

ATP_Synthesis_Pathway cluster_mitochondrion Mitochondrion cluster_matrix Matrix cluster_membrane Inner Mitochondrial Membrane cluster_cytosol Cytosol Krebs_Cycle Krebs Cycle NADH_FADH2 NADH / FADH2 Krebs_Cycle->NADH_FADH2 ETC Electron Transport Chain (ETC) NADH_FADH2->ETC e- ADP_Pi ADP + Pi ATP_Synthase ATP Synthase (F₀F₁) ADP_Pi->ATP_Synthase ATP_Matrix ATP H_plus_gradient Proton Gradient (H+) ETC->H_plus_gradient Pumps H+ H_plus_gradient->ATP_Synthase Drives rotation ATP_Synthase->ATP_Matrix Synthesizes Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate ATP_Glycolysis ATP Glycolysis->ATP_Glycolysis Pyruvate->Krebs_Cycle Inhibitor This compound Inhibitor->ATP_Synthase Inhibits F₀ subunit

Caption: Signaling pathway of ATP synthesis and the inhibitory action of this compound on the F₀ subunit of ATP synthase.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data for this compound, based on typical values observed for potent F₀ ATP synthase inhibitors. These values should be determined empirically for any new compound.

Table 1: In Vitro Activity of this compound

ParameterValueCell LineAssay Conditions
IC₅₀ (ATP Synthesis) 10 nMHeLa24-hour incubation
IC₅₀ (Cell Viability) 500 nMHeLa48-hour incubation
Optimal Concentration 25-100 nMVariesDependent on cell type and assay duration

Table 2: Effect of this compound on Cellular ATP Levels

TreatmentConcentrationCellular ATP (% of Control)Assay Method
Vehicle (DMSO) 0.1%100%Luminescence-based
This compound 50 nM45%Luminescence-based
This compound 100 nM20%Luminescence-based

Experimental Protocols

Protocol 1: Measuring Cellular ATP Production using a Luminescence-Based Assay

This protocol describes the measurement of total cellular ATP levels in cultured cells following treatment with this compound. The assay is based on the ATP-dependent oxidation of luciferin by luciferase, which generates a luminescent signal proportional to the amount of ATP present.

Materials:

  • Adherent or suspension cells

  • Cell culture medium

  • This compound

  • DMSO (vehicle control)

  • 96-well white, clear-bottom tissue culture plates

  • Luminescence-based ATP assay kit (e.g., CellTiter-Glo®)

  • Luminometer

Procedure:

  • Cell Seeding:

    • For adherent cells, seed 5,000-10,000 cells per well in a 96-well plate and allow them to attach overnight.

    • For suspension cells, add 5,000-10,000 cells per well just prior to treatment.

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Create a serial dilution of the compound in cell culture medium to achieve the desired final concentrations. Include a vehicle-only control.

  • Cell Treatment:

    • Remove the old medium from the wells (for adherent cells).

    • Add 100 µL of the medium containing the different concentrations of this compound or vehicle to the respective wells.

    • Incubate the plate for the desired period (e.g., 6, 12, or 24 hours) under standard cell culture conditions (37°C, 5% CO₂).

  • ATP Measurement:

    • Equilibrate the plate and the ATP assay reagent to room temperature.

    • Add 100 µL of the ATP assay reagent to each well.

    • Mix the contents by placing the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence of each well using a luminometer.

  • Data Analysis:

    • Calculate the average luminescence for each treatment group.

    • Normalize the data to the vehicle control to determine the percentage of ATP inhibition.

    • Plot the percentage of ATP inhibition against the concentration of this compound to determine the IC₅₀ value.

ATP_Measurement_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Seed_Cells Seed cells in 96-well plate Treat_Cells Treat cells with compound and vehicle Seed_Cells->Treat_Cells Prepare_Compound Prepare serial dilutions of this compound Prepare_Compound->Treat_Cells Incubate Incubate for desired time Treat_Cells->Incubate Add_Reagent Add ATP assay reagent Incubate->Add_Reagent Lyse_Cells Lyse cells and stabilize signal Add_Reagent->Lyse_Cells Measure_Luminescence Measure luminescence Lyse_Cells->Measure_Luminescence Normalize_Data Normalize data to control Measure_Luminescence->Normalize_Data Calculate_IC50 Calculate IC₅₀ Normalize_Data->Calculate_IC50

Caption: Experimental workflow for measuring cellular ATP production.

Protocol 2: Assessing Mitochondrial Respiration and Glycolysis using Extracellular Flux Analysis

This protocol utilizes an extracellular flux analyzer (e.g., Seahorse XF Analyzer) to measure the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, and the extracellular acidification rate (ECAR), an indicator of glycolysis, in real-time.

Materials:

  • Cells suitable for extracellular flux analysis

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Calibrant

  • Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)

  • This compound

  • Other metabolic modulators (e.g., oligomycin, FCCP, rotenone/antimycin A) for a mitochondrial stress test.

  • Extracellular flux analyzer

Procedure:

  • Cell Seeding:

    • Seed cells in a Seahorse XF Cell Culture Microplate at a pre-determined optimal density and allow them to adhere overnight.

  • Sensor Cartridge Hydration:

    • Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO₂ incubator at 37°C.

  • Compound Preparation:

    • Prepare stock solutions of this compound and other metabolic modulators.

    • Load the appropriate volumes of the compounds into the injection ports of the hydrated sensor cartridge.

  • Cell Preparation:

    • Remove the growth medium from the cell plate and wash the cells with pre-warmed assay medium.

    • Add the final volume of assay medium to each well.

    • Incubate the cell plate in a non-CO₂ incubator at 37°C for 1 hour to allow for temperature and pH equilibration.

  • Extracellular Flux Analysis:

    • Calibrate the sensor cartridge in the extracellular flux analyzer.

    • Replace the calibrant plate with the cell plate.

    • Perform the assay, which will include baseline measurements followed by sequential injections of the compounds. A typical sequence for a mitochondrial stress test after injection of this compound would be:

      • Injection A: this compound or vehicle

      • Injection B: Oligomycin (to confirm F₀F₁ inhibition)

      • Injection C: FCCP (to measure maximal respiration)

      • Injection D: Rotenone/Antimycin A (to shut down mitochondrial respiration)

  • Data Analysis:

    • The software will calculate OCR and ECAR values over time.

    • Analyze the changes in OCR and ECAR following the injection of this compound to determine its effect on mitochondrial respiration and the subsequent compensatory increase in glycolysis.

XF_Analysis_Logic Start Baseline Measurement (OCR & ECAR) Injection_A Inject this compound Start->Injection_A Observe_A Observe - Decreased OCR - Increased ECAR Injection_A->Observe_A Injection_B Inject Oligomycin Observe_A->Injection_B Observe_B Observe - Further minimal decrease in OCR (confirms target) Injection_B->Observe_B Injection_C Inject FCCP Observe_B->Injection_C Observe_C Observe - No increase in OCR (respiration is inhibited) Injection_C->Observe_C Injection_D Inject Rotenone/Antimycin A Observe_C->Injection_D Observe_D Observe - OCR drops to non-mitochondrial levels Injection_D->Observe_D

Caption: Logical flow of an extracellular flux analysis experiment.

Conclusion

The protocols and information provided here offer a robust framework for investigating the effects of a putative ATP synthase inhibitor, this compound, on cellular energy metabolism. By employing luminescence-based assays and real-time extracellular flux analysis, researchers can effectively quantify the inhibition of ATP production and dissect the resulting metabolic reprogramming in cells. It is imperative to empirically determine the specific characteristics, such as IC₅₀ and optimal concentration, for any new chemical entity.

References

Application Notes and Protocols for ATP Synthase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Proper Handling and Storage of a representative ATP Synthase Inhibitor (Oligomycin as a primary example)

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "ATP Synthesis-IN-1" does not correspond to a known chemical entity in publicly available scientific literature. Therefore, these application notes and protocols have been generated using a well-characterized ATP synthase inhibitor, Oligomycin , as a representative model. The principles and procedures outlined here are generally applicable to other small molecule inhibitors of ATP synthase but may require optimization for different specific compounds.

Introduction

ATP synthase is a critical enzyme complex in cellular metabolism, responsible for the majority of ATP production through oxidative phosphorylation. Inhibition of ATP synthase disrupts cellular energy homeostasis, leading to a range of downstream effects, and is a key area of investigation in various fields including cancer biology, metabolic disorders, and microbiology. This document provides detailed guidelines for the proper handling, storage, and experimental use of a typical ATP synthase inhibitor, using Oligomycin as a primary example.

Chemical and Physical Properties

Oligomycin is an antibiotic produced by Streptomyces diastatochromogenes. It acts as a potent inhibitor of the F₀ subunit of the mitochondrial F₁F₀ ATP synthase, thereby blocking the proton channel and inhibiting oxidative phosphorylation.

Table 1: Physicochemical Properties of Oligomycin

PropertyValueReference
Molecular Formula C₄₅H₇₄O₁₁ (Oligomycin A)[1]
Molecular Weight 791.1 g/mol (Oligomycin A)[1]
Appearance Crystalline powder[2]
Solubility DMSO (50 mg/ml), Ethanol (250 mg/ml), Acetone (50 mg/ml)[3]
Insoluble in Water[2]

Storage and Stability

Proper storage is crucial to maintain the potency and stability of ATP synthase inhibitors.

Table 2: Storage and Stability Guidelines for Oligomycin

FormStorage TemperatureStabilityRecommendationsReference
Lyophilized Powder -20°C, desiccatedUp to 24 monthsProtect from light.[4]
Stock Solution (in DMSO or Ethanol) -20°C or -80°CUp to 3-6 monthsAliquot to avoid multiple freeze-thaw cycles. Protect from light.[4][5]

Safety and Handling

ATP synthase inhibitors are potent biological agents and should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves.[6]

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a chemical fume hood.[1] Do not eat, drink, or smoke when handling.[1]

  • First Aid:

    • Skin Contact: Immediately wash with soap and water.[7]

    • Eye Contact: Flush with copious amounts of water for at least 15 minutes.[7]

    • Inhalation: Move to fresh air.[6]

    • Ingestion: Wash out mouth with water. Do not induce vomiting. Seek medical attention.[1]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[5]

Signaling Pathways and Experimental Workflows

Cellular Respiration Pathway

ATP synthase inhibitors primarily target the terminal step of the electron transport chain in mitochondria, a core component of cellular respiration.

cluster_mito Mitochondrion Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Krebs Krebs Cycle AcetylCoA->Krebs ETC Electron Transport Chain (Complexes I-IV) Krebs->ETC NADH, FADH₂ ProtonGradient Proton Gradient (H⁺) ETC->ProtonGradient Pumps H⁺ ATPSynthase ATP Synthase (Complex V) ProtonGradient->ATPSynthase Drives ATP ATP ATPSynthase->ATP ADP + Pi Oligomycin Oligomycin Oligomycin->ATPSynthase Inhibits

Caption: Inhibition of ATP Synthase by Oligomycin in Cellular Respiration.

Experimental Workflow for Assessing Inhibitor Activity

A common workflow to assess the impact of an ATP synthase inhibitor involves treating cells and subsequently measuring key metabolic parameters.

start Start: Cell Culture treatment Treat cells with ATP Synthase Inhibitor start->treatment incubation Incubate for defined period treatment->incubation endpoint Endpoint Assays incubation->endpoint viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) endpoint->viability atp ATP Production Assay (e.g., Luminescence-based) endpoint->atp ocr Oxygen Consumption Rate (e.g., Seahorse XF) endpoint->ocr western Western Blot (e.g., p-AMPK) endpoint->western analysis Data Analysis and Interpretation viability->analysis atp->analysis ocr->analysis western->analysis

Caption: General workflow for evaluating an ATP synthase inhibitor.

Experimental Protocols

Preparation of Stock Solutions
  • Bring the lyophilized Oligomycin powder to room temperature before opening.

  • Reconstitute the powder in sterile DMSO or ethanol to a desired stock concentration (e.g., 5 mM). For a 5 mg vial of Oligomycin (MW 791.1), add 1.26 ml of DMSO to achieve a 5 mM stock solution.[4]

  • Vortex gently to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

  • Store aliquots at -20°C or -80°C, protected from light.

Cell Viability Assay (MTT Assay)

This protocol determines the effect of the inhibitor on cell proliferation and viability.

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the Oligomycin stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM).

  • Remove the overnight culture medium and replace it with the medium containing the different concentrations of Oligomycin. Include a vehicle control (medium with the same concentration of DMSO or ethanol as the highest inhibitor dose).

  • Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours).

  • Add MTT reagent (e.g., 10 µL of a 5 mg/mL solution) to each well and incubate for 2-4 hours at 37°C.[4]

  • Add solubilization solution (e.g., 100 µL of DMSO or a detergent-based buffer) to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Table 3: Representative IC₅₀ Values for Oligomycin A

Cell LineIC₅₀ ValueAssayReference
MCF7 ~100 nMMammosphere Formation[8]
MDA-MB-231 ~5-10 µMMammosphere Formation[8]
ATP Production Assay

This protocol directly measures the cellular ATP levels following inhibitor treatment.

  • Seed cells in a white, opaque 96-well plate suitable for luminescence measurements.

  • Treat cells with the ATP synthase inhibitor at various concentrations for a short duration (e.g., 1-2 hours).

  • Use a commercial ATP luminescence-based assay kit (e.g., CellTiter-Glo®).

  • Equilibrate the plate and the assay reagent to room temperature.

  • Add the ATP assay reagent to each well (typically in a 1:1 volume ratio with the culture medium).

  • Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a plate-reading luminometer.

  • Normalize the ATP levels to the number of viable cells (can be done in a parallel plate with a viability assay).[9]

Oxygen Consumption Rate (OCR) Measurement (Seahorse XF Analyzer)

This protocol assesses mitochondrial function by measuring the rate at which cells consume oxygen.

  • Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.

  • One hour before the assay, replace the culture medium with pre-warmed Seahorse XF assay medium (e.g., supplemented with glucose, pyruvate, and glutamine) and incubate in a non-CO₂ incubator at 37°C.[10]

  • Prepare the inhibitor compounds in XF assay medium. For a typical Mito Stress Test, you will use Oligomycin, FCCP (an uncoupler), and a mixture of Rotenone/Antimycin A (Complex I and III inhibitors).[11]

  • Load the sensor cartridge with the compounds for sequential injection:

    • Port A: Oligomycin (e.g., final concentration 1.0-1.5 µM)

    • Port B: FCCP (e.g., final concentration 1.0 µM)

    • Port C: Rotenone/Antimycin A (e.g., final concentration 0.5 µM)

  • Calibrate the Seahorse XF Analyzer with the loaded sensor cartridge.

  • Replace the calibration plate with the cell plate and start the assay.

  • The instrument will measure the basal OCR, then sequentially inject the compounds and measure the corresponding changes in OCR.

  • Analyze the data to determine key parameters of mitochondrial respiration, such as ATP-linked respiration (the decrease in OCR after Oligomycin injection).

Table 4: Effect of Oligomycin on Oxygen Consumption Rate (OCR)

Cell LineOligomycin ConcentrationEffect on OCRObservationReference
SW480 0.3 µM~70% decreaseMaximal inhibition of ATP-linked respiration[4]
T98G (Glioma) 1 µg/mL (~1.26 µM)Significant decreaseInhibition of basal OCR, reflecting ATP synthesis-linked respiration[12]
Western Blot for AMPK Activation

Inhibition of ATP synthesis leads to an increased AMP:ATP ratio, which activates AMP-activated protein kinase (AMPK) via phosphorylation at Threonine 172.

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with Oligomycin (e.g., 5 µM for 30 minutes) or as determined by a time-course and dose-response experiment.[4]

  • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA or Bradford assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against phospho-AMPKα (Thr172) overnight at 4°C.[13]

  • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Strip the membrane and re-probe for total AMPKα as a loading control.[13]

Conclusion

The proper handling, storage, and application of ATP synthase inhibitors like Oligomycin are essential for obtaining reliable and reproducible experimental results. By understanding the compound's properties and following standardized protocols, researchers can effectively probe the critical role of mitochondrial energy production in various biological systems. Always refer to the specific product datasheet for the most accurate and up-to-date information.

References

ATP Synthesis-IN-1: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATP Synthesis-IN-1 (CAS: 1023043-30-2) is a potent and specific inhibitor of the F1/FO-ATP synthase complex, a critical enzyme in cellular energy metabolism. By targeting the c-subunit of this complex, this compound offers a valuable tool for investigating the roles of mitochondrial function in various physiological and pathological processes. Its mechanism of action involves the inhibition of the mitochondrial permeability transition pore (mPTP), without directly affecting cellular ATP levels. These application notes provide detailed information on the solubility of this compound, along with protocols for its in vitro and in vivo use, to support its application in research and drug development.

Physicochemical Properties and Solubility

This compound is a synthetic compound with the molecular formula C₁₇H₁₈ClN₃O₃S₂ and a molecular weight of 411.93 g/mol . For experimental purposes, understanding its solubility in various solvents is crucial for preparing accurate and effective stock solutions.

Table 1: Solubility of this compound

SolventSolubilityConcentration (mM)Notes
Dimethyl Sulfoxide (DMSO)5 mg/mL[1]12.14 mM[1]It is recommended to use freshly opened DMSO as it is hygroscopic. To enhance solubility, gentle warming to 37°C and sonication in an ultrasonic bath may be employed.

Note: this compound is reported to be unstable in solution. It is strongly recommended to prepare solutions fresh for each experiment to ensure compound integrity and experimental reproducibility.

Mechanism of Action

This compound exerts its inhibitory effect by specifically targeting the c-subunit of the F1/FO-ATP synthase. This enzyme, also known as complex V of the electron transport chain, is responsible for the synthesis of ATP from ADP and inorganic phosphate, driven by a proton gradient across the inner mitochondrial membrane. Inhibition of the c-subunit disrupts the proton translocation necessary for ATP synthesis. A key downstream effect of this inhibition is the modulation of the mitochondrial permeability transition pore (mPTP), a non-specific channel in the inner mitochondrial membrane. The opening of the mPTP can lead to the dissipation of the mitochondrial membrane potential, mitochondrial swelling, and the release of pro-apoptotic factors, ultimately triggering cell death.

ATP_Synthesis_IN_1 This compound F1FO_ATP_Synthase F1/FO-ATP Synthase (c-subunit) ATP_Synthesis_IN_1->F1FO_ATP_Synthase Inhibits Proton_Translocation Proton Translocation F1FO_ATP_Synthase->Proton_Translocation mPTP_Opening mPTP Opening F1FO_ATP_Synthase->mPTP_Opening Induces ATP_Synthesis ATP Synthesis Proton_Translocation->ATP_Synthesis Mitochondrial_Dysfunction Mitochondrial Dysfunction mPTP_Opening->Mitochondrial_Dysfunction Cell_Death Cell Death Mitochondrial_Dysfunction->Cell_Death

Mechanism of Action of this compound.

Experimental Protocols

The following protocols are provided as a general guideline. Researchers should optimize these protocols for their specific experimental systems.

In Vitro Protocol: Inhibition of Mitochondrial Permeability Transition Pore (mPTP) Opening

This protocol describes the use of this compound to study its effect on the opening of the mPTP in isolated mitochondria or cultured cells.

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Isolated mitochondria or cultured cells

  • Mitochondrial isolation buffer (e.g., containing sucrose, mannitol, HEPES, EGTA)

  • Assay buffer (e.g., KCl-based buffer with respiratory substrates like glutamate and malate)

  • Fluorescent indicators for mPTP opening (e.g., Calcein-AM and CoCl₂) or mitochondrial membrane potential (e.g., TMRM or JC-1)

  • Calcium chloride (CaCl₂) or other mPTP inducers

  • Microplate reader or fluorescence microscope

Procedure:

  • Preparation of this compound Stock Solution:

    • Due to its instability in solution, prepare a fresh stock solution of this compound in anhydrous DMSO immediately before use.

    • For a 10 mM stock solution, dissolve 4.12 mg of this compound in 1 mL of DMSO.

    • Vortex thoroughly to ensure complete dissolution. Gentle warming and sonication may be used if necessary.

  • Treatment of Cells or Mitochondria:

    • For Cultured Cells:

      • Seed cells in a suitable plate format (e.g., 96-well plate for microplate reader assays or glass-bottom dishes for microscopy).

      • Allow cells to adhere and grow to the desired confluency.

      • Prepare working concentrations of this compound by diluting the stock solution in cell culture medium. The final DMSO concentration should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.

      • Incubate the cells with the desired concentrations of this compound for the predetermined time.

    • For Isolated Mitochondria:

      • Isolate mitochondria from cells or tissues using standard differential centrifugation methods.

      • Resuspend the mitochondrial pellet in the assay buffer.

      • Pre-incubate the isolated mitochondria with various concentrations of this compound for a specified duration before inducing mPTP opening.

  • Induction and Measurement of mPTP Opening:

    • Induce mPTP opening using an appropriate stimulus, such as a high concentration of CaCl₂.

    • Measure the change in fluorescence of the chosen indicator according to the manufacturer's instructions.

      • For Calcein-AM/CoCl₂ assays, a decrease in calcein fluorescence indicates mPTP opening.

      • For mitochondrial membrane potential dyes, a decrease in fluorescence (e.g., TMRM) or a shift in fluorescence emission (e.g., JC-1) signifies depolarization, which is a consequence of mPTP opening.

  • Data Analysis:

    • Normalize the fluorescence data to the vehicle control (DMSO-treated) group.

    • Plot the results as a dose-response curve to determine the IC₅₀ of this compound for the inhibition of mPTP opening.

cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Stock_Solution Prepare fresh stock solution of this compound in DMSO Treat_Cells Treat cultured cells or isolated mitochondria with This compound Stock_Solution->Treat_Cells Induce_mPTP Induce mPTP opening (e.g., with CaCl₂) Treat_Cells->Induce_mPTP Measure_Fluorescence Measure fluorescence change of mPTP indicator Induce_mPTP->Measure_Fluorescence Analyze_Data Analyze data and determine IC₅₀ Measure_Fluorescence->Analyze_Data

In Vitro Experimental Workflow.
In Vivo Administration Protocol: General Guidelines

The following are general guidelines for in vivo administration. The specific dosage, vehicle, and administration route should be determined based on the animal model, experimental goals, and preliminary toxicity studies.

Vehicle Selection:

  • Due to the poor aqueous solubility of this compound, a suitable vehicle is required for in vivo administration.

  • A common approach for compounds soluble in DMSO is to use a co-solvent system. A typical vehicle formulation might consist of:

    • DMSO: To initially dissolve the compound.

    • PEG400 (Polyethylene glycol 400): To improve solubility and stability.

    • Saline or PBS: To bring the solution to the final volume.

  • An example of a commonly used vehicle formulation is 10% DMSO, 40% PEG400, and 50% saline. The final concentration of DMSO should be kept as low as possible to minimize toxicity.

Preparation of Dosing Solution:

  • Weigh the required amount of this compound.

  • Dissolve it completely in DMSO.

  • Add PEG400 and mix thoroughly.

  • Slowly add saline or PBS while vortexing to prevent precipitation.

  • The final solution should be clear. If precipitation occurs, the formulation may need to be adjusted.

Administration:

  • The route of administration (e.g., intravenous, intraperitoneal, oral) will depend on the experimental design and the pharmacokinetic properties of the compound.

  • All animal experiments should be conducted in accordance with institutional and national guidelines for animal care and use.

Table 2: Example of In Vivo Dosing Solution Preparation

ComponentPercentageVolume for 1 mL
DMSO10%100 µL
PEG40040%400 µL
Saline50%500 µL

Safety Precautions

  • This compound is for research use only.

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling the compound.

  • Handle the compound in a well-ventilated area.

  • Consult the Safety Data Sheet (SDS) for detailed safety information.

By providing these detailed application notes and protocols, we aim to facilitate the use of this compound as a valuable research tool for the scientific community.

References

Troubleshooting & Optimization

Optimizing ATP Synthesis-IN-1 concentration for maximum effect

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of ATP Synthesis-IN-1, a potent inhibitor of mitochondrial ATP synthase. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help you optimize the concentration of this compound for maximum effect in your experiments.

Troubleshooting Guide

Encountering unexpected results is a common part of the experimental process. This guide is designed to help you identify and resolve potential issues when using this compound.

Issue 1: No observable effect on cellular ATP levels or desired phenotype.

Possible Cause Suggested Solution
Inhibitor Concentration Too Low The effective concentration can vary between cell lines. Perform a dose-response experiment to determine the optimal concentration. Start with a broad range (e.g., 10 nM to 100 µM) to establish the IC50 value in your specific system.
Poor Solubility This compound is typically dissolved in DMSO. Ensure the final DMSO concentration in your cell culture medium does not exceed 0.5% to avoid solvent-induced toxicity and ensure the inhibitor remains in solution. Prepare fresh dilutions from a stock solution for each experiment.
Inhibitor Instability Small molecule inhibitors can be unstable in aqueous culture media over long incubation times. For long-term experiments, consider replenishing the media with fresh inhibitor every 24-48 hours.
Incorrect Assessment of ATP Levels Ensure your ATP assay is sensitive enough to detect changes. Luciferase-based assays are highly sensitive for measuring cellular ATP.[1][2] Always include appropriate positive and negative controls.
Cell Line Insensitivity Some cell lines may be less reliant on mitochondrial oxidative phosphorylation for ATP production and may favor glycolysis. Consider using a cell line known to be sensitive to inhibitors of oxidative phosphorylation.

Issue 2: High levels of cell death or toxicity observed.

Possible Cause Suggested Solution
Inhibitor Concentration Too High High concentrations of this compound can lead to rapid and complete depletion of cellular ATP, inducing apoptosis or necrosis. Perform a dose-response curve and a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel to identify a concentration that inhibits ATP synthesis without causing excessive cell death.
Solvent (DMSO) Toxicity High concentrations of DMSO can be toxic to cells. Ensure the final concentration of DMSO in your culture medium is as low as possible, ideally below 0.1%.
Off-Target Effects At high concentrations, small molecule inhibitors may have off-target effects.[3] It is recommended to use the lowest effective concentration determined from your dose-response experiments to minimize these effects.

Logical Flow for Troubleshooting

troubleshooting_flow start Start Troubleshooting no_effect No Observable Effect? start->no_effect high_toxicity High Cell Toxicity? no_effect->high_toxicity No check_concentration Is Concentration Optimized? (Dose-Response Performed) no_effect->check_concentration Yes end_no_effect Review Experimental Design high_toxicity->end_no_effect No check_high_concentration Is Concentration Too High? (Check Dose-Response & Viability) high_toxicity->check_high_concentration Yes check_solubility Is Solubility Ensured? (Fresh Dilutions, Low DMSO) check_concentration->check_solubility check_stability Is Inhibitor Stable? (Consider Media Replenishment) check_solubility->check_stability check_assay Is ATP Assay Validated? (Sensitive Method, Proper Controls) check_stability->check_assay consider_cell_line Is Cell Line Appropriate? (Reliance on OXPHOS) check_assay->consider_cell_line consider_cell_line->end_no_effect check_dmso Is DMSO Concentration < 0.1%? check_high_concentration->check_dmso consider_off_target Consider Off-Target Effects (Use Lowest Effective Dose) check_dmso->consider_off_target end_toxicity Optimize Inhibitor Concentration consider_off_target->end_toxicity

Caption: A flowchart to guide troubleshooting efforts.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a small molecule inhibitor that targets the F1F0-ATP synthase (also known as Complex V) in the inner mitochondrial membrane.[4][5] By binding to this enzyme complex, it blocks the flow of protons through the F0 subunit, which in turn inhibits the rotational catalysis of the F1 subunit responsible for synthesizing ATP from ADP and inorganic phosphate.[4][6]

Signaling Pathway of ATP Synthesis Inhibition

ATP_Synthesis_Pathway cluster_mitochondrion Mitochondrion cluster_matrix Matrix cluster_membrane Inner Mitochondrial Membrane cluster_intermembrane Intermembrane Space ADP ADP + Pi ATP_Synthase F1F0-ATP Synthase (Complex V) ADP->ATP_Synthase ATP ATP ETC Electron Transport Chain (Complexes I-IV) Protons_High High [H+] ETC->Protons_High Pumps H+ ATP_Synthase->ATP Catalyzes Protons_Low Low [H+] Protons_High->ATP_Synthase Proton Flow Inhibitor This compound Inhibitor->ATP_Synthase Inhibits

Caption: Inhibition of mitochondrial ATP synthesis by this compound.

Q2: What is a good starting concentration for my experiments?

A2: A good starting point is to perform a dose-response curve. Based on typical potencies for this class of inhibitors, we recommend a starting range of 10 nM to 10 µM for cell-based assays.[3] If the IC50 of this compound is known from the literature or a datasheet, you can start with a concentration 5-10 times higher than the reported IC50 to ensure complete inhibition, and then titrate down.

Q3: How should I prepare and store this compound?

A3: this compound is typically supplied as a solid. We recommend preparing a stock solution in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO) at a concentration of 10 mM. Aliquot the stock solution into single-use vials and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles. When preparing working solutions, dilute the stock solution in your cell culture medium immediately before use.

Q4: Is this compound cell-permeable?

A4: Yes, as a small molecule inhibitor designed for use in cell-based assays, this compound is cell-permeable.[3]

Q5: What are the expected downstream effects of inhibiting ATP synthase?

A5: Inhibition of ATP synthase will lead to a decrease in cellular ATP levels, an increase in the AMP/ATP ratio, and activation of AMP-activated protein kinase (AMPK). This can lead to a variety of downstream effects including inhibition of cell proliferation, induction of apoptosis, and a metabolic shift towards glycolysis.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration using a Dose-Response Curve

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound in your cell line of interest.

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay. Allow the cells to adhere overnight.

  • Inhibitor Preparation: Prepare a series of dilutions of this compound in your cell culture medium. A common approach is to use a 10-point, 3-fold serial dilution, starting from a high concentration (e.g., 100 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration).

  • Treatment: Remove the old medium from the cells and add the prepared inhibitor dilutions. Incubate for a period relevant to your experimental question (e.g., 6, 12, or 24 hours).

  • ATP Measurement: After the incubation period, measure the intracellular ATP concentration using a commercially available ATP assay kit (e.g., a luciferase-based assay) according to the manufacturer's instructions.[2][7]

  • Data Analysis: Normalize the ATP levels of the treated cells to the vehicle control. Plot the normalized ATP levels against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value.

Experimental Workflow for Dose-Response Analysis

dose_response_workflow A 1. Seed Cells in 96-well Plate B 2. Prepare Serial Dilutions of This compound A->B C 3. Treat Cells with Inhibitor and Vehicle Control B->C D 4. Incubate for Desired Time C->D E 5. Measure Cellular ATP Levels (e.g., Luciferase Assay) D->E F 6. Normalize Data to Vehicle Control E->F G 7. Plot Dose-Response Curve and Calculate IC50 F->G

Caption: Workflow for determining the IC50 of this compound.

Data Presentation: Example Dose-Response Data

Table 1: Effect of this compound on Cellular ATP Levels

Concentration (µM)Log Concentration% ATP Level (Normalized)
1002.005.2
33.31.526.1
11.11.058.9
3.700.5715.4
1.230.0935.8
0.41-0.3952.1
0.14-0.8575.3
0.05-1.3090.1
0.02-1.7098.2
0 (Vehicle)-100.0

Table 2: Calculated IC50 Values in Different Cell Lines

Cell LineIC50 (µM)
HeLa0.55
A5491.20
Jurkat0.25

Protocol 2: Measuring the Effect of this compound on Cell Viability

It is crucial to distinguish between a specific inhibitory effect and general cytotoxicity. This protocol should be run in parallel with the dose-response experiment.

  • Follow Steps 1-3 from the dose-response protocol above.

  • Cell Viability Assay: After the incubation period, perform a cell viability assay. Common methods include:

    • MTT/XTT Assay: Measures metabolic activity.

    • Trypan Blue Exclusion: Counts viable cells based on membrane integrity.

    • Real-Time Glo™ MT Cell Viability Assay: A luciferase-based method that measures cell viability over time.

  • Data Analysis: Normalize the viability data to the vehicle control. Compare the dose-response curve for ATP inhibition with the dose-response curve for cell viability to determine the therapeutic window.

References

Technical Support Center: ATP Synthesis-IN-1 Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing ATP Synthesis-IN-1 in their experiments. The information is tailored for scientists and drug development professionals working on bacterial ATP synthesis, particularly in the context of Pseudomonas aeruginosa.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound, also identified as Compound 4, is a quinoline derivative. Its primary known application is the potent inhibition of ATP synthesis in Pseudomonas aeruginosa (PA), with a reported IC50 of 11.1µg/mL.[1] It is frequently used in research focused on combating drug-resistant PA infections.[1]

Q2: What is the mechanism of action for quinoline-based ATP synthase inhibitors?

Quinoline derivatives, like the clinically approved drug bedaquiline, typically target the F1Fo ATP synthase enzyme in bacteria.[1] This enzyme is a multi-subunit complex that generates ATP using the proton motive force across the bacterial cell membrane. These inhibitors often bind to the c-subunit of the Fo domain, disrupting the proton translocation that drives the rotation of the enzyme's central stalk, thereby halting ATP production and leading to bacterial cell death.[1]

Q3: My this compound experiment is not showing any inhibition. What are the possible reasons?

There are several potential reasons for a lack of inhibition, ranging from issues with the compound itself to problems with the experimental setup. Key areas to investigate include:

  • Compound Integrity: Ensure the compound has been stored correctly at -20°C and has not undergone multiple freeze-thaw cycles.[1]

  • Solubility: Quinoline derivatives can have poor solubility. Ensure the compound is fully dissolved in a suitable solvent (e.g., DMSO) before diluting it in your assay medium.

  • Experimental Conditions: Verify the concentration range, incubation times, and the specific strain of P. aeruginosa are appropriate.

  • Assay Sensitivity: The ATP detection method may not be sensitive enough, or there could be interfering substances in your sample.

  • Bacterial Strain Resistance: The specific strain of P. aeruginosa you are using may have intrinsic or acquired resistance mechanisms.

The troubleshooting guide below provides a more detailed, step-by-step approach to identify the source of the problem.

Troubleshooting Guide

Problem 1: No or Low Inhibition of P. aeruginosa Growth or ATP Synthesis

If you are not observing the expected inhibitory effects of this compound, follow this troubleshooting workflow:

Troubleshooting_Workflow cluster_compound Compound Checks cluster_protocol Protocol Review cluster_assay Assay Validation cluster_strain Strain Characteristics start Start: No/Low Inhibition Observed compound_check Step 1: Verify Compound Integrity & Solubility start->compound_check protocol_review Step 2: Review Experimental Protocol compound_check->protocol_review Compound OK storage Stored at -20°C? compound_check->storage assay_validation Step 3: Validate ATP Assay Performance protocol_review->assay_validation Protocol Correct concentration Correct concentration range? protocol_review->concentration strain_consideration Step 4: Consider Bacterial Strain Characteristics assay_validation->strain_consideration Assay Validated kit_expiry ATP detection kit expired? assay_validation->kit_expiry conclusion Conclusion: Identify Potential Cause strain_consideration->conclusion resistance Known resistance mechanisms? strain_consideration->resistance dissolution Properly dissolved in solvent? storage->dissolution precipitation Precipitation in media? dissolution->precipitation incubation Sufficient incubation time? concentration->incubation controls Positive/Negative controls working? incubation->controls interference Compound interfering with luciferase? kit_expiry->interference lysis Efficient bacterial cell lysis? interference->lysis efflux Efflux pump activity? resistance->efflux strain_identity Verified strain identity? efflux->strain_identity

Caption: Troubleshooting workflow for lack of inhibition in this compound experiments.

Problem 2: High Variability in ATP Measurement Results

High variability can obscure the true effect of your inhibitor. Consider the following:

  • Inconsistent Cell Numbers: Ensure that the initial bacterial cell density is consistent across all wells.

  • Incomplete Cell Lysis: Inefficient lysis will lead to an underestimation of the total ATP. Optimize your lysis procedure.

  • Pipetting Errors: Use calibrated pipettes and proper technique to minimize volume variations.

  • Edge Effects in Plates: Avoid using the outer wells of a microplate, or ensure they are filled with a buffer to maintain humidity.

  • Contamination: Bacterial or fungal contamination can contribute to the ATP pool and should be ruled out.[2]

Quantitative Data Summary

The following table summarizes key quantitative parameters for quinoline-based ATP synthase inhibitors targeting P. aeruginosa. Note that values for this compound (Compound 4) are specified where available.

ParameterValueOrganism/SystemReference
IC50 of this compound 11.1 µg/mLPseudomonas aeruginosa[1]
IC50 of other quinoline inhibitors 2 - 17 µg/mLPseudomonas aeruginosa[3]
Typical ATP concentration in P. aeruginosa Varies (e.g., ~20-100 nM in some studies)Pseudomonas aeruginosa[4]
ATP Assay Detection Limit ~10³ - 10⁴ CFU/mLPseudomonas aeruginosa[5]

Experimental Protocols

Key Experiment: Measuring ATP Synthesis Inhibition in P. aeruginosa

This generalized protocol is based on luminescence-based ATP detection methods commonly used for bacterial studies.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_detection ATP Detection cluster_analysis Data Analysis culture 1. Culture P. aeruginosa to logarithmic phase adjust 2. Adjust bacterial suspension to a standard density culture->adjust inhibitor 3. Prepare serial dilutions of This compound adjust->inhibitor plate 4. Add bacterial suspension and inhibitor to a 96-well plate adjust->plate inhibitor->plate incubate 5. Incubate at 37°C for a defined period (e.g., 1-4 hours) plate->incubate lyse 6. Add bacterial cell lysis reagent incubate->lyse reagent 7. Add ATP detection reagent (luciferin-luciferase) lyse->reagent measure 8. Measure luminescence (Relative Light Units - RLU) reagent->measure normalize 9. Normalize RLU values to controls measure->normalize plot 10. Plot % inhibition vs. concentration and calculate IC50 normalize->plot

Caption: General experimental workflow for assessing this compound activity.

Detailed Methodology:

  • Bacterial Culture: Grow P. aeruginosa in a suitable broth medium (e.g., Tryptic Soy Broth) at 37°C with agitation to the mid-logarithmic growth phase.

  • Standardization: Harvest the bacterial cells by centrifugation, wash with a suitable buffer (e.g., PBS), and resuspend to a standardized optical density (e.g., OD600 of 0.1).

  • Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in the assay buffer to achieve the desired final concentrations.

  • Assay Setup: In a 96-well opaque plate, add the bacterial suspension and the different concentrations of this compound. Include appropriate controls:

    • Negative Control: Bacteria with the solvent (DMSO) only.

    • Positive Control: Bacteria with a known ATP synthase inhibitor (e.g., a protonophore like CCCP).

    • Blank: Medium only.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 1 to 4 hours).

  • ATP Measurement:

    • Add a bacterial cell lysis reagent to each well to release intracellular ATP.

    • Add the ATP detection reagent containing luciferase and luciferin.

    • Measure the luminescence using a plate reader. The light output is proportional to the ATP concentration.[6]

  • Data Analysis:

    • Subtract the blank reading from all measurements.

    • Calculate the percentage of ATP synthesis inhibition for each concentration of the inhibitor relative to the negative control.

    • Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value using a suitable curve-fitting model.

Signaling Pathway

The following diagram illustrates the central role of ATP synthase in bacterial energy metabolism and the point of inhibition by quinoline derivatives.

ATP_Synthesis_Pathway ETC Electron Transport Chain (Complexes I-IV) Protons_out H+ pumped out ETC->Protons_out e- transfer PMF Proton Motive Force (PMF) (Electrochemical Gradient) Protons_out->PMF Protons_in H+ flow in PMF->Protons_in ATP_Synthase F1Fo ATP Synthase ATP ATP ATP_Synthase->ATP Protons_in->ATP_Synthase ADP_Pi ADP + Pi ADP_Pi->ATP_Synthase Inhibitor This compound (Quinoline Derivative) Inhibitor->ATP_Synthase Inhibits c-subunit rotation

Caption: Inhibition of bacterial ATP synthesis by quinoline derivatives.

References

Improving the stability of ATP Synthesis-IN-1 in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the stability of ATP Synthesis-IN-1 in solution during their experiments.

Frequently Asked Questions (FAQs)

1. What is the recommended solvent for dissolving this compound?

Based on general practices for small molecule inhibitors, it is recommended to start with a high-purity organic solvent such as Dimethyl Sulfoxide (DMSO). Many research compounds are readily soluble in DMSO, which is often compatible with in vitro assays when diluted to a final concentration of less than 1%.[1][2] If DMSO is not suitable for your experimental setup, other organic solvents like ethanol or methanol can be tested. For aqueous solutions, it is crucial to determine the compound's solubility at the desired pH.

2. What are the optimal storage conditions for this compound?

  • Powder (Lyophilized) Form: For long-term storage, the lyophilized powder should be stored at -20°C or -80°C in a tightly sealed container, protected from light and moisture.[3][4][5] Before opening, allow the vial to warm to room temperature in a desiccator to prevent condensation, as moisture can significantly decrease long-term stability.[5][6]

  • Stock Solutions: Once dissolved, stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[3][4][6] Store these aliquots at -80°C. For short-term storage (a few days), 4°C may be acceptable, but stability at this temperature should be verified.

3. How can I assess the stability of my this compound solution?

The stability of your compound in a specific solvent and at a certain temperature can be determined experimentally. An established method involves incubating the compound solution under the desired conditions and analyzing samples at various time points using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7][8][9] A decrease in the peak area corresponding to the parent compound over time indicates degradation.

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound in solution.

Issue Potential Cause Recommended Solution
Compound Precipitation Upon Dissolving The compound has low solubility in the chosen solvent at the desired concentration.- Try gentle warming (e.g., 37°C) and vortexing or sonication to aid dissolution.- If using an aqueous buffer, check and adjust the pH, as solubility can be pH-dependent.- Prepare a more dilute stock solution.- Test alternative solvents.
Precipitation After Dilution in Aqueous Buffer The compound is not soluble in the aqueous buffer at the final concentration.- Decrease the final concentration of the compound.- Increase the percentage of the organic co-solvent (e.g., DMSO) in the final solution, ensuring it remains compatible with your assay (typically <1%).- Use a co-solvent such as glycerol, Tween 80, or PEG400 to improve solubility in the aqueous medium.[2]
Loss of Activity Over Time The compound is degrading in the solution under the current storage or experimental conditions.- Confirm the stability of your stock solution by performing a stability study (see Experimental Protocols).- Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[3][4][6]- Protect the solution from light by using amber vials or wrapping tubes in foil.- If working at room temperature for extended periods, consider performing experiments on ice if the protocol allows.
Inconsistent Experimental Results This could be due to compound degradation, precipitation, or inaccurate concentration.- Always use freshly prepared dilutions from a properly stored stock solution for your experiments.- Before use, visually inspect the solution for any signs of precipitation. If observed, follow the troubleshooting steps for precipitation.- Periodically check the concentration of your stock solution, especially if it has been stored for a long time.

Experimental Protocols

Protocol 1: Determining the Solubility of this compound

  • Preparation: Prepare a saturated solution by adding an excess amount of this compound powder to a known volume of the test solvent (e.g., DMSO, ethanol, PBS at a specific pH).

  • Equilibration: Vortex the mixture vigorously and then allow it to equilibrate at a controlled temperature (e.g., room temperature or 37°C) for several hours to ensure maximum dissolution.

  • Separation: Centrifuge the mixture at high speed to pellet the undissolved solid.

  • Quantification: Carefully take a known volume of the supernatant and dilute it with an appropriate solvent. Analyze the concentration of the dissolved compound using a suitable analytical method such as HPLC-UV or LC-MS by comparing it to a standard curve of known concentrations.

Protocol 2: Assessing the Solution Stability of this compound

  • Solution Preparation: Prepare a solution of this compound in the desired solvent at a known concentration.

  • Incubation: Incubate the solution under the conditions you want to test (e.g., 4°C, room temperature, 37°C). Protect the solution from light if the compound is light-sensitive.

  • Time Points: At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot of the solution.

  • Analysis: Immediately analyze the aliquot by HPLC or LC-MS to determine the concentration of the remaining parent compound.[7][8]

  • Data Interpretation: Calculate the percentage of the compound remaining at each time point relative to the initial concentration (time 0). A significant decrease indicates instability under the tested conditions.

Data Presentation: Stability of this compound in Different Solvents

SolventTemperature (°C)Concentration (µM)% Remaining after 24h% Remaining after 48h
DMSO2510
DMSO410
PBS (pH 7.4)251
PBS (pH 7.4)41

This table is a template for researchers to populate with their own experimental data.

Visualizations

ATP_Synthesis_Pathway cluster_glycolysis Glycolysis (Cytoplasm) cluster_mitochondrion Mitochondrion cluster_etc Electron Transport Chain Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Net 2 ATP Acetyl_CoA Acetyl_CoA Pyruvate->Acetyl_CoA Krebs_Cycle Krebs_Cycle Acetyl_CoA->Krebs_Cycle 1 ATP (GTP) NADH_FADH2 NADH_FADH2 Krebs_Cycle->NADH_FADH2 ETC ETC (Inner Membrane) NADH_FADH2->ETC Electron Carriers Proton_Gradient Proton Gradient ETC->Proton_Gradient ATP_Synthase ATP Synthase Proton_Gradient->ATP_Synthase ATP ATP ATP_Synthase->ATP ~32-34 ATP ADP_Pi ADP + Pi ADP_Pi->ATP_Synthase ATP_Synthesis_IN_1 This compound ATP_Synthesis_IN_1->ATP_Synthase Inhibition

Caption: Simplified overview of the main ATP synthesis pathways and the inhibitory action of this compound.

Troubleshooting_Workflow Start Start: Dissolving This compound Precipitation Precipitation Observed? Start->Precipitation Check_Solubility Check Solubility Data (If available) Precipitation->Check_Solubility Yes Solution_Clear Solution is Clear Precipitation->Solution_Clear No Sonication Apply Gentle Warming & Sonication Check_Solubility->Sonication Precipitation_Check2 Precipitation_Check2 Sonication->Precipitation_Check2 Still Precipitates? Change_Solvent Try Alternative Solvent (e.g., Ethanol) Precipitation_Check3 Precipitation_Check3 Change_Solvent->Precipitation_Check3 Still Precipitates? Lower_Concentration Lower Stock Concentration Lower_Concentration->Solution_Clear In_Vitro_Dilution Dilute in Aqueous Buffer for Assay Solution_Clear->In_Vitro_Dilution Precipitation_After_Dilution Precipitation After Dilution? In_Vitro_Dilution->Precipitation_After_Dilution Adjust_Final_Conc Lower Final Concentration Precipitation_After_Dilution->Adjust_Final_Conc Yes Proceed_Experiment Proceed with Experiment Precipitation_After_Dilution->Proceed_Experiment No Use_Cosolvent Use Co-solvent (e.g., PEG400) Adjust_Final_Conc->Use_Cosolvent Use_Cosolvent->Proceed_Experiment Inconsistent_Results Inconsistent Results? Proceed_Experiment->Inconsistent_Results Check_Stability Perform Solution Stability Assay Inconsistent_Results->Check_Stability Yes End End Inconsistent_Results->End No Aliquot_Storage Aliquot & Store at -80°C Check_Stability->Aliquot_Storage Aliquot_Storage->Proceed_Experiment Precipitation_Check2->Change_Solvent Yes Precipitation_Check2->Solution_Clear No Precipitation_Check3->Lower_Concentration Yes Precipitation_Check3->Solution_Clear No

Caption: Troubleshooting workflow for dissolving this compound and addressing precipitation issues.

References

Technical Support Center: Experiments with ATP synthase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during experiments with ATP synthase inhibitors.

Troubleshooting Guide

Question: My ATP synthase inhibitor shows lower potency than expected or no effect at all. What could be the issue?

Answer:

Several factors could contribute to the apparent lack of inhibitor potency. Consider the following possibilities and troubleshooting steps:

  • Inhibitor Instability or Degradation:

    • Solution: Ensure proper storage of the inhibitor (e.g., correct temperature, protection from light). Prepare fresh stock solutions and dilute to the working concentration immediately before use. Avoid repeated freeze-thaw cycles.[1][2]

  • Incorrect Assay Conditions:

    • Solution: Optimize assay parameters such as pH, temperature, and buffer composition.[1] Ensure that the substrate (ATP or ADP + Pi) concentrations are appropriate for the assay and not competing with the inhibitor. For competitive inhibitors, their apparent potency will be affected by substrate concentration.[3]

  • Cellular Efflux or Metabolism of the Inhibitor:

    • Solution: Some cell lines may actively pump out the inhibitor or metabolize it into an inactive form. Consider using a cell line with lower expression of efflux pumps or co-incubating with an efflux pump inhibitor as a control experiment.

  • Off-Target Effects Masking the Intended Effect:

    • Solution: Some inhibitors have known off-target effects.[4] For example, at high concentrations, some mitochondrial inhibitors can disrupt the plasma membrane potential.[5] Use the lowest effective concentration of the inhibitor and include appropriate controls to assess off-target effects.

Question: I'm observing a high degree of variability between my experimental replicates. How can I improve consistency?

Answer:

High variability can obscure real experimental effects. To improve the consistency of your results, consider the following:

  • Inconsistent Cell Seeding and Health:

    • Solution: Ensure uniform cell seeding density across all wells.[6] Regularly check cell health and morphology. Only use cells within a specific passage number range, as mitochondrial function can change with excessive passaging.

  • Pipetting Errors:

    • Solution: Calibrate your pipettes regularly. When preparing serial dilutions of inhibitors, ensure thorough mixing at each step.

  • Fluctuations in Environmental Conditions:

    • Solution: Maintain consistent temperature and CO2 levels during cell culture and throughout the experiment.[1] Even small temperature changes can significantly impact enzyme kinetics.

  • Assay Timing:

    • Solution: For kinetic assays, ensure that measurements are taken at consistent time points.[1]

Question: My cell viability assay results are conflicting with my ATP production measurements after inhibitor treatment. Why might this be?

Answer:

This discrepancy can arise from several factors related to the specific assays used and the cellular response to ATP synthase inhibition:

  • Time Lag Between ATP Depletion and Cell Death: There is often a delay between the initial drop in ATP levels and the commitment to a cell death pathway like apoptosis.[7]

  • Activation of Compensatory Pathways: Cells can initially compensate for mitochondrial ATP synthesis inhibition by upregulating glycolysis.[8][9] This can maintain cell viability for a period, even with reduced mitochondrial function.

  • Choice of Viability Assay: Different viability assays measure different cellular parameters.

    • MTT/XTT assays measure metabolic activity, which might be maintained by glycolysis.[10]

    • Trypan blue or propidium iodide staining measures membrane integrity, which is a late-stage marker of cell death.[6]

    • Annexin V staining detects apoptosis, which may be a downstream consequence of ATP depletion.[11]

Solution: Use a combination of assays that measure different aspects of cell health at multiple time points to get a more complete picture of the cellular response to the inhibitor.

Frequently Asked Questions (FAQs)

Q1: What are the critical controls to include in an experiment with an ATP synthase inhibitor?

A1:

  • Vehicle Control: Treat cells with the same solvent used to dissolve the inhibitor (e.g., DMSO) at the same final concentration.[12]

  • Positive Control: Use a well-characterized ATP synthase inhibitor like oligomycin to confirm that the experimental system is responsive.[7][13][14]

  • Uncoupler Control: Use a protonophore like FCCP to dissipate the mitochondrial membrane potential, which will also inhibit ATP synthesis but through a different mechanism. This can help to distinguish between direct inhibition of ATP synthase and general mitochondrial dysfunction.[5][12]

  • Specificity Controls: If available, use a structurally related but inactive analog of the inhibitor to control for off-target effects.

Q2: How do I choose the right concentration of an ATP synthase inhibitor to use?

A2: It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions. Start with a broad range of concentrations based on published literature values (IC50 or Ki). The ideal concentration should produce a significant inhibitory effect on ATP synthesis without causing excessive acute cytotoxicity that could confound the results.

Q3: Can ATP synthase inhibitors affect processes other than ATP synthesis?

A3: Yes. Inhibition of ATP synthase can have several secondary effects, including:

  • Mitochondrial Hyperpolarization: Initially, blocking proton flow through ATP synthase without affecting the electron transport chain can lead to an increase in the mitochondrial membrane potential.[15]

  • Increased Reactive Oxygen Species (ROS) Production: Hyperpolarization of the mitochondrial membrane can increase the production of ROS.[16]

  • Induction of Apoptosis: Prolonged and severe ATP depletion can trigger programmed cell death.[7][17]

  • Inhibition of ATP Hydrolysis: Some inhibitors block both the synthesis and hydrolysis (reverse) activity of ATP synthase.[18][19] This can be important in contexts where the reverse activity is physiologically relevant, such as maintaining the proton motive force under ischemic conditions.[11]

Q4: What is the difference between inhibiting the F1 and F0 subunits of ATP synthase?

A4:

  • F1 Subunit Inhibitors: These inhibitors, such as aurovertin, typically target the catalytic head of the ATP synthase, directly interfering with the binding of ADP and Pi and the subsequent synthesis of ATP.[7][17]

  • F0 Subunit Inhibitors: These inhibitors, like oligomycin and DCCD, bind to the proton channel in the membrane-embedded portion of the enzyme.[7][14][20] This blocks the flow of protons, which in turn prevents the rotation of the central stalk and thus inhibits ATP synthesis.[14]

Quantitative Data Summary

Table 1: Common ATP Synthase Inhibitors and Their Properties

InhibitorTarget Subunit(s)Typical IC50 RangeKey Characteristics
Oligomycin F0 (c-subunit)1 - 10 µMPotent inhibitor of both ATP synthesis and hydrolysis.[7][13][14]
Aurovertin B F1 (β-subunit)1 - 5 µMTargets the catalytic subunit, inhibiting ATP synthesis.[7][17]
Bedaquiline F0 (c-subunit)0.02 - 0.2 µM (mycobacterial)Higher affinity for mycobacterial ATP synthase than human.[17][20]
Resveratrol F1 (β and γ subunits)10 - 100 µMPolyphenolic compound with multiple biological activities.[17][20]
BTB06584 F1~0.5 µM (for hydrolysis)Selectively inhibits the ATP hydrolysis activity of ATP synthase.[11][21]

Note: IC50 values can vary significantly depending on the experimental system (isolated mitochondria vs. whole cells), cell type, and assay conditions.

Experimental Protocols

Protocol 1: NADH-Coupled ATPase Activity Assay

This assay measures the ATP hydrolysis activity of ATP synthase by coupling the production of ADP to the oxidation of NADH.

Materials:

  • Isolated mitochondria or purified F1F0-ATP synthase

  • Assay Buffer (e.g., 250 mM mannitol, 10 mM KCl, 5 mM MgCl2, 1 mM EGTA, 50 mM Tris-HCl, pH 8.25)[22]

  • ATP solution

  • Phosphoenolpyruvate (PEP)

  • Pyruvate kinase (PK)

  • Lactate dehydrogenase (LDH)

  • NADH

  • ATP synthase inhibitor (and vehicle control)

  • 96-well plate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mix in the assay buffer containing PEP, PK, LDH, and NADH.[22]

  • Add the isolated mitochondria or purified enzyme to the wells of the 96-well plate.

  • Add the ATP synthase inhibitor or vehicle to the appropriate wells and incubate for a predetermined time.

  • Initiate the reaction by adding ATP.

  • Immediately begin monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH. The rate of decrease is proportional to the ATPase activity.

  • To determine the specific ATP synthase activity, subtract the rate of absorbance change in the presence of a saturating concentration of oligomycin from the rate in its absence.[22]

Protocol 2: JC-1 Assay for Mitochondrial Membrane Potential

This assay uses the fluorescent dye JC-1 to measure changes in mitochondrial membrane potential (ΔΨm).

Materials:

  • Cells cultured in a 96-well plate

  • ATP synthase inhibitor (and vehicle control)

  • JC-1 staining solution

  • Fluorescence microscope or plate reader

Procedure:

  • Treat cells with the ATP synthase inhibitor or vehicle for the desired time.

  • Remove the treatment medium and wash the cells with PBS or a suitable buffer.

  • Incubate the cells with the JC-1 working solution (typically for 15-30 minutes at 37°C).[6]

  • Wash the cells to remove the excess dye.

  • Measure the fluorescence. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic or metabolically compromised cells with low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence.[23]

  • The ratio of red to green fluorescence is used as an indicator of the mitochondrial membrane potential. A decrease in this ratio signifies depolarization.

Visualizations

experimental_workflow Troubleshooting Workflow for Low Inhibitor Potency start Low/No Inhibitor Effect Observed check_inhibitor Verify Inhibitor Integrity (Fresh Stock, Proper Storage) start->check_inhibitor check_assay Optimize Assay Conditions (pH, Temp, Substrate Conc.) start->check_assay check_cells Evaluate Cellular Factors (Efflux, Metabolism) start->check_cells off_target Consider Off-Target Effects start->off_target solution1 Prepare Fresh Inhibitor check_inhibitor->solution1 Degradation Suspected solution2 Adjust Assay Parameters check_assay->solution2 Suboptimal Conditions solution3 Use Different Cell Line / Efflux Pump Inhibitor check_cells->solution3 Cellular Resistance solution4 Use Lower Concentration / Specificity Controls off_target->solution4 Non-Specific Effects atp_synthase_pathway Impact of ATP Synthase Inhibition on Mitochondrial Pathways cluster_ETC Electron Transport Chain (ETC) cluster_ATPSynthase ATP Synthase (Complex V) ETC ETC Activity H_gradient Proton Gradient (ΔΨm) ETC->H_gradient Pumps H+ atp_synthase ATP Synthase H_gradient->atp_synthase Drives Rotation ros Increased ROS Production H_gradient->ros Leads to atp_synthase->H_gradient Hyperpolarization atp_production ATP Synthesis atp_synthase->atp_production H+ Flow apoptosis Apoptosis atp_production->apoptosis Depletion Triggers glycolysis Upregulated Glycolysis atp_production->glycolysis Depletion Signals for inhibitor ATP Synthase Inhibitor (e.g., Oligomycin) inhibitor->atp_synthase Blocks H+ Channel

References

Adjusting for ATP Synthesis-IN-1 effects on pH and membrane potential

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using ATP Synthesis-IN-1. The information provided will help in understanding and mitigating the effects of this inhibitor on intracellular pH and mitochondrial membrane potential during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is an inhibitor of F1Fo-ATP synthase (also known as Complex V) in the mitochondria.[1] By binding to this enzyme complex, it blocks the flow of protons through the Fo subunit, which in turn inhibits the synthesis of ATP from ADP and inorganic phosphate.[2][3] This disruption of oxidative phosphorylation leads to a decrease in cellular ATP levels and can have downstream effects on various cellular processes that are dependent on a high-energy supply.

Q2: How does this compound affect mitochondrial membrane potential (ΔΨm)?

Inhibition of ATP synthase by compounds like this compound can lead to a hyperpolarization of the mitochondrial inner membrane. This is because the proton motive force, which is generated by the electron transport chain pumping protons into the intermembrane space, is not being dissipated by ATP synthase.[4][5][6] However, prolonged inhibition can eventually lead to a collapse of the membrane potential as the proton gradient becomes too large to maintain and other compensatory mechanisms are activated.

Q3: What is the expected effect of this compound on intracellular pH (pHi)?

This compound can lead to intracellular acidification. The inhibition of mitochondrial ATP synthesis can cause a shift towards glycolysis for ATP production, which results in the production of lactic acid and a subsequent decrease in intracellular pH. Additionally, the disruption of the proton gradient across the mitochondrial inner membrane can influence the overall proton homeostasis within the cell, contributing to a lower pHi.[7][8]

Q4: What are some common off-target effects to be aware of when using ATP synthase inhibitors?

While this compound is designed to be specific for ATP synthase, researchers should be aware of potential off-target effects common to this class of inhibitors. These can include effects on other ATP-binding proteins or indirect effects on cellular signaling pathways that are sensitive to changes in the cellular energy state (the ATP/ADP ratio). It is always recommended to include appropriate controls to validate that the observed effects are due to the inhibition of ATP synthase.

Troubleshooting Guide

Issue 1: Unexpectedly large or rapid drop in cell viability after treatment with this compound.

  • Possible Cause: The concentration of this compound may be too high for the specific cell type or experimental conditions, leading to a rapid and severe depletion of ATP and subsequent cell death.

  • Solution:

    • Perform a dose-response curve to determine the optimal concentration of the inhibitor that produces the desired effect without causing widespread cell death.

    • Reduce the incubation time with the inhibitor.

    • Ensure that the cell culture medium contains adequate glucose to support ATP production through glycolysis.

Issue 2: Inconsistent results when measuring mitochondrial membrane potential (ΔΨm).

  • Possible Cause:

    • Uneven loading of the fluorescent dye (e.g., TMRM, TMRE, or JC-1).

    • Phototoxicity from the microscope's light source causing damage to the mitochondria and altering the membrane potential.

    • Fluctuations in temperature, as mitochondrial function is temperature-sensitive.

  • Solution:

    • Optimize the dye loading protocol to ensure consistent and even staining across all samples.

    • Minimize the exposure of cells to the excitation light. Use the lowest possible laser power and exposure time that still provides a good signal-to-noise ratio.

    • Maintain a constant and optimal temperature for your cells throughout the experiment using a stage-top incubator.

    • Include a positive control, such as the uncoupler FCCP or CCCP, which is known to depolarize the mitochondrial membrane.

Issue 3: Difficulty in detecting a significant change in intracellular pH (pHi).

  • Possible Cause:

    • The buffering capacity of the cell culture medium may be masking the intracellular pH changes.

    • The chosen pH-sensitive dye (e.g., BCECF-AM or SNARF-1) may not be sensitive enough in the expected pH range for your cell type.

    • The change in pHi may be transient.

  • Solution:

    • Perform experiments in a bicarbonate-free medium buffered with HEPES to have better control over the extracellular pH.

    • Calibrate the pH-sensitive dye within the cells using a nigericin/high-potassium buffer to ensure you are working in a responsive range of the dye.

    • Conduct a time-course experiment to capture the full dynamics of the pHi change after the addition of this compound.

Data Presentation

The following tables summarize the expected quantitative effects of this compound on key cellular parameters. The data is based on published results for ATP synthase inhibitors and extracellular ATP, and should be considered as a general guideline. Researchers should determine the precise effects for their specific experimental system.

Table 1: Effect of this compound on Mitochondrial ATP Synthesis Rate

ParameterControlThis compound Treated
Mitochondrial ATP Synthesis Rate100%~50% decrease[4][5][6]

Table 2: Effect of this compound on Intracellular pH (pHi)

Cell TypeBaseline pHipHi after this compound Treatment
Human Bronchial Epithelial Cells7.14~6.98 (ΔpH ≈ -0.16)[7]
Human Prostate Cancer Cells (DU-145)7.41~7.11 (ΔpH ≈ -0.30)[8]

Table 3: Effect of this compound on Mitochondrial Membrane Potential (ΔΨm)

ParameterExpected Change after this compound Treatment
Mitochondrial Membrane Potential (ΔΨm)Initial Hyperpolarization

Experimental Protocols

Protocol 1: Measurement of Mitochondrial Membrane Potential (ΔΨm) using TMRE

  • Cell Preparation: Plate cells on a glass-bottom dish suitable for live-cell imaging and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a working solution of Tetramethylrhodamine, Ethyl Ester (TMRE) at a final concentration of 25-100 nM in your normal cell culture medium.

    • Remove the old medium from the cells and add the TMRE-containing medium.

    • Incubate the cells for 20-30 minutes at 37°C in a CO2 incubator.

  • Image Acquisition:

    • Wash the cells once with pre-warmed imaging buffer (e.g., HBSS or phenol red-free medium).

    • Add fresh imaging buffer to the cells.

    • Place the dish on the microscope stage equipped with a 37°C environmental chamber.

    • Acquire baseline fluorescence images using a 549 nm excitation and 575 nm emission filter set.

    • Add this compound at the desired final concentration and acquire time-lapse images to monitor the change in TMRE fluorescence.

    • At the end of the experiment, add an uncoupler like FCCP (final concentration 5-10 µM) to determine the baseline fluorescence corresponding to a fully depolarized mitochondrial membrane.

  • Data Analysis:

    • Quantify the mean fluorescence intensity of the mitochondria in the images over time.

    • Normalize the fluorescence values to the baseline before the addition of the inhibitor.

Protocol 2: Measurement of Intracellular pH (pHi) using BCECF-AM

  • Cell Preparation: Plate cells on a glass-bottom dish suitable for live-cell imaging.

  • Dye Loading:

    • Prepare a working solution of BCECF-AM at a final concentration of 1-5 µM in serum-free medium.

    • Wash the cells with serum-free medium and then add the BCECF-AM loading solution.

    • Incubate for 30-60 minutes at 37°C.

  • Image Acquisition:

    • Wash the cells twice with imaging buffer (e.g., a HEPES-buffered salt solution).

    • Add fresh imaging buffer to the cells.

    • Acquire baseline fluorescence images using dual excitation at ~490 nm and ~440 nm, with emission at ~535 nm. The ratio of the fluorescence intensities (490/440) is proportional to the pHi.

    • Add this compound and acquire time-lapse images.

  • Calibration:

    • At the end of the experiment, perfuse the cells with a high-potassium buffer containing 10 µM nigericin at a known pH (e.g., pH 6.5, 7.0, 7.5) to generate a calibration curve of fluorescence ratio versus pHi.

  • Data Analysis:

    • Calculate the fluorescence ratio for each time point.

    • Convert the ratio values to pHi using the calibration curve.

Visualizations

ATP_Synthesis_Pathway cluster_ETC Electron Transport Chain cluster_Membrane Inner Mitochondrial Membrane ETC_I Complex I Proton_Gradient Proton Gradient (H+) ETC_I->Proton_Gradient Pumps H+ ETC_II Complex II ETC_III Complex III ETC_III->Proton_Gradient Pumps H+ ETC_IV Complex IV ETC_IV->Proton_Gradient Pumps H+ ATP_Synthase ATP Synthase (Complex V) ATP ATP ATP_Synthase->ATP Proton_Gradient->ATP_Synthase Drives Synthesis ADP ADP + Pi ADP->ATP_Synthase Inhibitor This compound Inhibitor->ATP_Synthase Inhibits

Caption: Signaling pathway of mitochondrial ATP synthesis and the inhibitory action of this compound.

Experimental_Workflow A 1. Prepare Cells for Live Imaging B 2. Load with Fluorescent Indicator (e.g., TMRE for ΔΨm or BCECF-AM for pHi) A->B C 3. Acquire Baseline Fluorescence B->C D 4. Add this compound C->D E 5. Time-Lapse Imaging D->E F 6. Add Controls (e.g., FCCP for ΔΨm or Nigericin for pHi) E->F G 7. Data Analysis and Quantification F->G

Caption: General experimental workflow for measuring the effects of this compound.

Logical_Relationship Start This compound Treatment Inhibition Inhibition of F1Fo-ATP Synthase Start->Inhibition ATP_Decrease Decreased Mitochondrial ATP Synthesis Inhibition->ATP_Decrease Hyperpolarization Mitochondrial Hyperpolarization Inhibition->Hyperpolarization Glycolysis Increased Glycolysis ATP_Decrease->Glycolysis Acidification Intracellular Acidification (pHi Decrease) Glycolysis->Acidification

Caption: Logical relationship of the cellular effects following treatment with this compound.

References

Validation & Comparative

A Comparative Analysis of Novel ATP Synthase Inhibitors: Bedaquiline, Oligomycin A, and BTB06584

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A deep dive into the mechanisms and efficacy of next-generation ATP synthase inhibitors, providing researchers and drug development professionals with a comprehensive guide to their comparative performance. This report details the distinct modes of action of Bedaquiline, Oligomycin A, and BTB06584, supported by quantitative data and detailed experimental protocols.

The F1Fo-ATP synthase, a key enzyme in cellular energy metabolism, has emerged as a critical target for novel therapeutic agents, particularly in the fields of infectious disease and oncology. This guide provides a comparative analysis of three novel inhibitors—Bedaquiline, Oligomycin A, and BTB06584—each with a unique mechanism of action and inhibitory profile.

Executive Summary

This report presents a head-to-head comparison of Bedaquiline, a diarylquinoline antibiotic; Oligomycin A, a well-characterized macrolide antibiotic; and BTB06584, a selective inhibitor of ATP synthase's hydrolytic activity. The analysis reveals distinct differences in their target subunits, mechanisms of inhibition, and specific activities, providing a crucial resource for researchers selecting appropriate tools for their studies or developing new therapeutic strategies.

Comparative Data of ATP Synthase Inhibitors

The following table summarizes the key characteristics and quantitative data for Bedaquiline, Oligomycin A, and BTB06584.

FeatureBedaquilineOligomycin ABTB06584
Target Subunit(s) F0 (c-ring), potentially ε-subunit[1][2]F0 (c-ring, proton channel)[3][4]F1 (dependent on IF1)[5][6]
Mechanism of Action Inhibits rotation of the c-ring, blocking proton translocation and ATP synthesis.[1][7]Blocks the proton channel in the F0 subunit, inhibiting ATP synthesis.[3][4]Selectively inhibits the reverse (hydrolytic) activity of F1Fo-ATPase without affecting ATP synthesis.[5][6]
Primary Effect Inhibition of ATP SynthesisInhibition of ATP SynthesisInhibition of ATP Hydrolysis
IC50/EC50 (ATP Hydrolysis) ~27 nM (purified yeast F1Fo)[1][7]~107 nM (purified yeast F1Fo)[1][7]IC50 values in the micromolar range have been reported for inhibition of ATP hydrolysis.[8]
IC50 (ATP Synthesis) ~0.66 µM (human mitoplasts), ~1.1 µM (yeast mitochondria)[1][7]~0.005 µM (human mitoplasts)[1]No significant inhibition of ATP synthesis reported.[5][6]
Cellular Potency (Anti-proliferative) IC50 ≈ 1 µM (MCF7 mammospheres)[2][4]IC50 ≈ 100 nM (MCF7 mammospheres)[9]Primarily investigated for its protective effects against ischemia-induced cell death by preserving ATP.[5][6]

Signaling Pathways and Experimental Workflows

To understand the distinct inhibitory mechanisms and the experimental approaches to evaluate these inhibitors, the following diagrams illustrate the targeted pathways and a general workflow for their characterization.

Inhibitor_Mechanisms cluster_F0 F0 Subunit (in membrane) cluster_F1 F1 Subunit (in matrix) cluster_inhibitors Inhibitors c_ring c-ring catalytic_site Catalytic Site (ATP Synthesis/Hydrolysis) c_ring->catalytic_site Rotation proton_channel Proton Channel atp_synthesis ATP Synthesis catalytic_site->atp_synthesis Produces atp_hydrolysis ATP Hydrolysis catalytic_site->atp_hydrolysis Reverses to Bedaquiline Bedaquiline Bedaquiline->c_ring Binds and stalls Oligomycin Oligomycin A Oligomycin->proton_channel Blocks BTB06584 BTB06584 BTB06584->catalytic_site Inhibits hydrolysis (IF1 dependent) proton_influx Proton Influx proton_influx->proton_channel Drives rotation

Figure 1. Mechanisms of Action of ATP Synthase Inhibitors.

Experimental_Workflow cluster_biochem Biochemical Characterization cluster_cell Cellular Effects cluster_target Direct Target Interaction start Start: Inhibitor Characterization biochemical_assays Biochemical Assays start->biochemical_assays cell_based_assays Cell-Based Assays start->cell_based_assays target_engagement Target Engagement Assays start->target_engagement atp_synthesis_assay ATP Synthesis Assay (e.g., Luciferase-based) biochemical_assays->atp_synthesis_assay atp_hydrolysis_assay ATP Hydrolysis Assay (e.g., NADH-coupled) biochemical_assays->atp_hydrolysis_assay cell_viability Cell Viability Assay (e.g., MTT, ATP content) cell_based_assays->cell_viability oxygen_consumption Oxygen Consumption Rate (Seahorse Assay) cell_based_assays->oxygen_consumption cetsa Cellular Thermal Shift Assay (CETSA) target_engagement->cetsa data_analysis Data Analysis & Comparison conclusion Conclusion: Comparative Efficacy data_analysis->conclusion atp_synthesis_assay->data_analysis atp_hydrolysis_assay->data_analysis cell_viability->data_analysis oxygen_consumption->data_analysis cetsa->data_analysis

Figure 2. Experimental Workflow for Inhibitor Comparison.

Detailed Experimental Protocols

ATP Synthase/Hydrolysis Activity Assay

Objective: To determine the IC50 values of inhibitors against ATP synthesis and hydrolysis.

Protocol for ATP Hydrolysis (ATPase) Assay (NADH-Coupled Spectrophotometric Method):

  • Isolate mitochondria or submitochondrial particles (SMPs) from the desired source (e.g., yeast, bovine heart, or specific cell lines).

  • Prepare an assay buffer containing reagents for the enzyme-coupled reaction (e.g., phosphoenolpyruvate, pyruvate kinase, lactate dehydrogenase, and NADH).

  • Add the mitochondrial/SMP preparation to the assay buffer in a cuvette.

  • Initiate the reaction by adding ATP. The hydrolysis of ATP to ADP is coupled to the oxidation of NADH to NAD+, which is monitored by the decrease in absorbance at 340 nm.

  • To determine inhibitor potency, pre-incubate the mitochondrial/SMP preparation with various concentrations of the inhibitor before adding ATP.

  • The rate of NADH oxidation is proportional to the ATPase activity. Calculate the percent inhibition at each inhibitor concentration and determine the IC50 value by non-linear regression.[10]

Protocol for ATP Synthesis Assay (Luciferase-Based):

  • Use isolated mitochondria or mitoplasts capable of oxidative phosphorylation.

  • Provide substrates for the electron transport chain (e.g., succinate or malate/glutamate) to generate a proton motive force.

  • Add ADP and a luciferin/luciferase-based ATP detection reagent.

  • The amount of ATP synthesized is quantified by the light output from the luciferase reaction, measured using a luminometer.

  • To test inhibitors, pre-incubate the mitochondria with different concentrations of the compound before initiating the reaction with respiratory substrates.

  • Calculate the percent inhibition of ATP synthesis and determine the IC50 value.[1]

Cell Viability Assay (ATP Content Assay)

Objective: To assess the cytotoxic effect of the inhibitors on cultured cells.

Protocol:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the ATP synthase inhibitor for a specified period (e.g., 24, 48, or 72 hours).

  • Add a cell lysis reagent to release intracellular ATP.

  • Add a luciferin/luciferase reagent that produces a luminescent signal proportional to the amount of ATP.

  • Measure the luminescence using a plate reader.

  • A decrease in ATP content is indicative of reduced cell viability. Calculate the percentage of viable cells relative to an untreated control and determine the IC50 value.[11]

Target Engagement Assay (Cellular Thermal Shift Assay - CETSA)

Objective: To confirm the direct binding of the inhibitor to ATP synthase within a cellular context.

Protocol:

  • Treat intact cells with the inhibitor or a vehicle control.

  • Heat the cell suspensions at various temperatures to induce protein denaturation and aggregation.

  • Lyse the cells and separate the soluble protein fraction from the precipitated proteins by centrifugation.

  • Analyze the amount of soluble ATP synthase in the supernatant by Western blotting or other protein detection methods.

  • Ligand-bound proteins are generally more thermally stable and will remain in the soluble fraction at higher temperatures compared to unbound proteins.

  • An increase in the thermal stability of ATP synthase in the presence of the inhibitor confirms target engagement.[12][13]

Conclusion

The comparative analysis of Bedaquiline, Oligomycin A, and BTB06584 highlights the diverse strategies for targeting ATP synthase. Bedaquiline and Oligomycin A are potent inhibitors of ATP synthesis, with Bedaquiline showing promise as a therapeutic for tuberculosis and cancer stem cells. In contrast, BTB06584 presents a unique profile as a selective inhibitor of ATP hydrolysis, offering a potential therapeutic avenue for conditions associated with pathological ATP synthase reversal, such as ischemia-reperfusion injury. The data and protocols presented herein provide a foundational guide for researchers to select the most appropriate inhibitor for their experimental needs and to further explore the therapeutic potential of targeting cellular bioenergetics.

References

Reproducibility of Experimental Findings for ATP Synthesis-IN-1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the experimental findings for ATP Synthesis-IN-1, a quinoline-based inhibitor of ATP synthase in Pseudomonas aeruginosa. The information presented is based on initial published research, offering a baseline for understanding its potential as an antibacterial agent. At present, independent studies to reproduce these findings have not been identified in the public domain.

Performance of this compound and Alternatives

This compound (also referred to as Compound 4 in primary literature) has been evaluated for its ability to inhibit ATP synthesis and its antibacterial activity against various strains of Pseudomonas aeruginosa. The following tables summarize the quantitative data from the initial studies, comparing this compound with other quinoline derivatives.[1][2]

CompoundTargetIC50 (μg/mL)Reference
This compound (Compound 4) P. aeruginosa ATP Synthase11.1[1]
Compound 5P. aeruginosa ATP Synthase0.7[1]
Compound 1P. aeruginosa ATP Synthase10.0[1]

Table 1: Inhibition of P. aeruginosa ATP Synthase. This table compares the in vitro inhibitory activity of this compound (Compound 4) and related quinoline compounds against P. aeruginosa ATP synthase. A lower IC50 value indicates greater potency.

CompoundP. aeruginosa (Efflux Knockout Strain PΔ6)P. aeruginosa (MDR Strain BAA 2108)P. aeruginosa (MDR Strain BAA 2109)P. aeruginosa (MDR Strain BAA 2110)
This compound (Compound 4) >12864128>128
Compound 56464>128>128
Gentamicin1111

Table 2: Antibacterial Activity (MIC in μg/mL). This table presents the minimum inhibitory concentration (MIC) of this compound (Compound 4) and a related compound against various strains of P. aeruginosa, including a multidrug-resistant (MDR) strain.[1] Gentamicin is included as a reference antibiotic. A lower MIC value indicates stronger antibacterial activity.

Signaling Pathway and Mechanism of Action

This compound is proposed to target the F1Fo-ATP synthase, an essential enzyme for bacterial growth, even under anaerobic conditions.[1] The inhibitor likely binds to the c-ring of the Fo subunit, disrupting the proton motive force and thereby inhibiting ATP synthesis.

ATP_Synthesis_Pathway cluster_membrane Inner Mitochondrial/Bacterial Membrane ETC Electron Transport Chain Proton_Gradient Proton Gradient (H+) ETC->Proton_Gradient Pumps H+ ATP_Synthase F1Fo-ATP Synthase Proton_Gradient->ATP_Synthase Drives rotation ATP ATP ATP_Synthase->ATP Synthesis Substrates NADH, FADH2 Substrates->ETC Oxidation ADP_Pi ADP + Pi ADP_Pi->ATP_Synthase Inhibitor This compound Inhibitor->ATP_Synthase Inhibits

Figure 1. Mechanism of action of this compound.

Experimental Methodologies

The following are detailed protocols for the key experiments cited in the initial study of this compound.[1]

In vitro ATP Synthesis Inhibition Assay
  • Preparation of Inverted Membrane Vesicles: P. aeruginosa (strain 9027) is grown in Luria-Bertani (LB) broth. The cells are harvested, washed, and resuspended in a lysis buffer. The cells are then lysed by sonication. Unbroken cells and debris are removed by centrifugation. The supernatant is then ultracentrifuged to pellet the inverted membrane vesicles. The vesicles are resuspended in a storage buffer.

  • ATP Synthesis Assay: The assay is performed in a 96-well plate. The reaction mixture contains the inverted membrane vesicles, NADH as the substrate, ADP, and varying concentrations of the inhibitor (this compound or other compounds). The reaction is initiated by the addition of NADH.

  • Measurement of ATP Production: After incubation, the amount of ATP produced is quantified using a luciferin/luciferase-based ATP determination kit. The luminescence, which is proportional to the ATP concentration, is measured using a luminometer.

  • Data Analysis: The percentage of ATP synthesis inhibition is calculated relative to a control with no inhibitor. The IC50 values are determined by fitting the dose-response data to a suitable model.

Antibacterial Susceptibility Testing (MIC Determination)
  • Bacterial Strains and Growth Conditions: The antibacterial activity is tested against various strains of P. aeruginosa, including a wild-type strain, an efflux pump knockout strain, and multidrug-resistant clinical isolates. Bacteria are grown in cation-adjusted Mueller-Hinton broth (CAMHB).

  • Broth Microdilution Method: The assay is performed in a 96-well plate. A serial dilution of the test compounds is prepared in CAMHB. A standardized inoculum of the bacterial suspension is added to each well.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Experimental Workflow

The following diagram illustrates a typical workflow for the evaluation of potential ATP synthase inhibitors.

Experimental_Workflow Start Start Compound_Synthesis Synthesize Quinoline Derivatives Start->Compound_Synthesis ATP_Synthase_Assay In vitro ATP Synthase Inhibition Assay Compound_Synthesis->ATP_Synthase_Assay MIC_Determination Antibacterial Susceptibility Testing (MIC) ATP_Synthase_Assay->MIC_Determination Data_Analysis Determine IC50 and MIC values MIC_Determination->Data_Analysis SAR_Analysis Structure-Activity Relationship Analysis Data_Analysis->SAR_Analysis Lead_Optimization Lead Compound Optimization SAR_Analysis->Lead_Optimization End End SAR_Analysis->End Lead_Optimization->Compound_Synthesis Iterative Improvement

Figure 2. Workflow for evaluating ATP synthase inhibitors.

References

A Comparative Guide to ATP Synthase Inhibitors: Efficacy and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of prominent ATP synthase inhibitors, offering insights into their efficacy across different cell types and species. As the quest for a specific compound designated "ATP Synthesis-IN-1" yielded no publicly available data, this guide will focus on well-characterized and widely studied alternatives: Oligomycin, Aurovertin B, and Bedaquiline. These inhibitors, each with a distinct mechanism of action, serve as valuable tools in studying cellular metabolism and as potential therapeutic agents.

Mechanism of Action: A Tale of Three Inhibitors

ATP synthase, a mitochondrial complex, is the primary producer of cellular ATP. Its inhibition can have profound effects on cell viability and function. The inhibitors discussed here target different subunits of this molecular machine.

  • Oligomycin: This macrolide antibiotic acts by binding to the Fₒ subunit of ATP synthase, effectively blocking the proton channel. This disruption of proton flow halts the rotational catalysis required for ATP synthesis.[1][2]

  • Aurovertin B: In contrast, Aurovertin B targets the F₁ subunit, the catalytic core of ATP synthase. It binds to the β subunit and allosterically inhibits the conformational changes necessary for ATP synthesis and hydrolysis.[3][4][5]

  • Bedaquiline: Approved for the treatment of multidrug-resistant tuberculosis, Bedaquiline has a unique mechanism. It targets the c-ring of the Fₒ rotor and may also interact with the ε-subunit, stalling the rotation of the c-ring and thereby inhibiting ATP synthesis specifically in mycobacteria.[6][7][8][9]

Comparative Efficacy of ATP Synthase Inhibitors

The efficacy of these inhibitors varies significantly depending on the cell type and species. The following table summarizes the available half-maximal inhibitory concentration (IC₅₀) values, providing a quantitative measure of their potency.

InhibitorCell Line/OrganismIC₅₀Reference
Oligomycin A MCF7 (human breast cancer)~100 nM[10]
MDA-MB-231 (human breast cancer)~5-10 µM[10]
K-562 (human leukemia)0.2 µM[11]
HCT116 (human colon cancer)0.9 µM[11]
SW480 (human colon cancer)1-5 µM (caused 15.5-20.1% decrease in viability)[12]
A549 (human lung cancer)~10 µM (used for viability assays)[13]
Human mitochondrial ATP synthase~0.005 µM[14]
Aurovertin B MDA-MB-231 (human breast cancer)0.08 µM[11]
Bovine heart mitochondria (ATP synthesis)Kᵢ = 25 nM[11]
Bovine heart mitochondria (ATP hydrolysis)Kᵢ = 120 nM[11]
Bedaquiline Mycobacterium tuberculosisMIC: 0.002-0.06 µg/ml[15]
Human mitochondrial ATP synthase~0.66 µM[14]

Visualizing the Mechanisms

To further elucidate the distinct modes of action of these inhibitors, the following diagrams illustrate their binding sites on the ATP synthase complex.

Mechanism of ATP Synthase Inhibition cluster_Mitochondrion Mitochondrial Inner Membrane cluster_Inhibitors Inhibitors ATP_Synthase Fₒ Subunit F₁ Subunit Proton Channel Catalytic Site Protons_Matrix Protons (Matrix) ATP_Synthase:f0->Protons_Matrix ATP ATP ATP_Synthase:f1->ATP Protons_IMS Protons (IMS) Protons_IMS->ATP_Synthase:f0 Flow ADP_Pi ADP + Pi ADP_Pi->ATP_Synthase:f1 Oligomycin Oligomycin Oligomycin->ATP_Synthase:f0 Binds and blocks proton channel AurovertinB Aurovertin B AurovertinB->ATP_Synthase:f1 Binds to β-subunit and inhibits catalysis Bedaquiline Bedaquiline Bedaquiline->ATP_Synthase:f0 Binds to c-ring of Fₒ rotor

Caption: Mechanisms of action for Oligomycin, Aurovertin B, and Bedaquiline on ATP synthase.

Experimental Workflow for Efficacy Assessment

The evaluation of ATP synthase inhibitors typically involves a series of in vitro assays to determine their potency and mechanism of action. A generalized workflow is depicted below.

Experimental Workflow for Inhibitor Efficacy start Start: Isolate Mitochondria or Cell Lysate assay_prep Prepare Assay Buffer (Substrates, ADP, Pi) start->assay_prep add_inhibitor Add Test Inhibitor (e.g., Oligomycin, Aurovertin B) assay_prep->add_inhibitor measure_activity Measure ATP Synthase Activity (e.g., Luciferase-based assay, NADH-coupled assay) add_inhibitor->measure_activity data_analysis Data Analysis: Calculate IC₅₀ values measure_activity->data_analysis mechanism_study Mechanism of Action Studies (e.g., Kinetic analysis, Binding assays) data_analysis->mechanism_study end End: Characterize Inhibitor Profile mechanism_study->end

Caption: A typical workflow for assessing the efficacy of ATP synthase inhibitors.

Detailed Experimental Protocols

Accurate assessment of inhibitor efficacy relies on robust experimental protocols. Below are summaries of common methods used to measure ATP synthase activity.

Luciferase-Based ATP Synthesis Assay

This is a highly sensitive method for directly quantifying ATP production.

  • Principle: The assay utilizes the enzyme luciferase, which catalyzes the oxidation of luciferin in the presence of ATP, producing light. The amount of light emitted is directly proportional to the ATP concentration.

  • Protocol Outline:

    • Isolate mitochondria or prepare cell lysates.

    • Prepare a reaction buffer containing ADP, inorganic phosphate (Pi), and a respiratory substrate (e.g., succinate or malate/glutamate).

    • Add the test inhibitor at various concentrations.

    • Initiate the reaction by adding the mitochondrial/cell preparation.

    • At specific time points, take aliquots of the reaction and add them to a luciferase/luciferin solution.

    • Measure the luminescence using a luminometer.

    • Calculate the rate of ATP synthesis and determine the IC₅₀ of the inhibitor.

NADH-Coupled ATP Hydrolysis Assay

This spectrophotometric assay measures the reverse reaction of ATP synthase (ATP hydrolysis) and is useful for studying the mechanism of F₁-targeting inhibitors.

  • Principle: The hydrolysis of ATP to ADP and Pi is coupled to the oxidation of NADH to NAD⁺ through the activities of pyruvate kinase (PK) and lactate dehydrogenase (LDH). The decrease in NADH absorbance at 340 nm is monitored.[16][17]

  • Protocol Outline:

    • Prepare submitochondrial particles or purified F₁Fₒ-ATPase.

    • Prepare an assay buffer containing phosphoenolpyruvate (PEP), NADH, PK, and LDH.

    • Add the test inhibitor at various concentrations.

    • Initiate the reaction by adding ATP.

    • Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

    • The rate of ATP hydrolysis is proportional to the rate of NADH oxidation.

Selecting the Right Inhibitor

The choice of an ATP synthase inhibitor depends on the specific research question. The following flowchart provides a decision-making framework.

Decision Flowchart for Inhibitor Selection start Start: Define Experimental Goal q1 Targeting a specific subunit? start->q1 q2 General inhibition of oxidative phosphorylation? q1->q2 No ans_f0 Target Fₒ q1->ans_f0 Yes, Fₒ ans_f1 Target F₁ q1->ans_f1 Yes, F₁ q3 Species-specific inhibition (e.g., Mycobacteria)? q2->q3 No ans_general Use Oligomycin q2->ans_general Yes q3->ans_general No ans_myco Use Bedaquiline q3->ans_myco Yes ans_f0->ans_general ans_auro Use Aurovertin B ans_f1->ans_auro

Caption: A guide to selecting an appropriate ATP synthase inhibitor based on research needs.

This guide provides a foundational understanding of the comparative efficacy and application of key ATP synthase inhibitors. For detailed experimental conditions and further data, researchers are encouraged to consult the cited literature. The provided protocols and diagrams serve as a starting point for designing and interpreting experiments aimed at elucidating the crucial role of ATP synthesis in cellular physiology and disease.

References

Independent Validation of ATP Synthase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the published effects of well-characterized ATP synthase inhibitors. The information presented is collated from independent research to validate the performance and mechanisms of these compounds.

Comparative Analysis of ATP Synthase Inhibitors

The following table summarizes the quantitative data on the inhibitory effects of Oligomycin, Bedaquiline, and Venturicidin on ATP synthase activity. These values, primarily half-maximal inhibitory concentrations (IC50), have been determined in various experimental systems.

InhibitorTarget Organism/SystemIC50 / EC50Reference
Oligomycin A Yeast F1Fo ATP Synthase (in bicelles)~100 nM (ATP hydrolysis)[1]
Yeast Mitochondria~0.1 µM (ATP synthesis)[1]
Human MitoplastsNot specified[1]
MCF7 cells (mammosphere formation)~100 nM[2]
MDA-MB-231 cells (mammosphere formation)~5-10 µM[2]
Bedaquiline (BDQ) Mycobacterium phlei F1Fo-ATP synthase20-25 nM (ATP synthesis)[3]
Mycobacterium smegmatis2.5-12.9 nM[3]
Yeast F1Fo ATP Synthase (in bicelles)~25 nM (ATP hydrolysis)[1]
Yeast Mitochondria~1.1 µM (ATP synthesis)[1]
Human Mitoplasts~0.66 µM (ATP synthesis)[4]
Venturicidin A Trypanosoma brucei bloodstream forms21 nM[5][6]
Pseudomonas aeruginosaKi = 1.2 µM (for 42% venturicidin-sensitive ATPase)[7]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the validation of ATP synthase inhibitors.

Measurement of ATP Synthesis in Isolated Mitochondria or Inverted Membrane Vesicles (IMVs)

This protocol is a synthesized method based on recurring principles in the cited literature for determining the rate of ATP synthesis and the inhibitory effects of various compounds.

1. Preparation of Mitochondria or Inverted Membrane Vesicles (IMVs):

  • Isolate mitochondria from tissue homogenates (e.g., yeast, human cells) or prepare IMVs from bacteria (e.g., Mycobacterium phlei) using standard differential centrifugation techniques.[3]

  • Determine the protein concentration of the mitochondrial or IMV suspension using a standard protein assay (e.g., Bradford assay).

2. ATP Synthesis Assay using Luciferase/Luciferin:

  • Prepare a reaction buffer suitable for the experimental system. For instance, for M. phlei IMVs, a buffer containing 20 mM tricine-KOH (pH 7.5), 0.1 M NaCl, 5 mM KPi, and 5 mM MgCl2 can be used.[8]

  • In a luminometer-compatible plate or cuvette, combine the reaction buffer with the isolated mitochondria or IMVs (e.g., 50 µg).[3]

  • Add ADP (e.g., 50 µM) to the mixture to serve as the substrate for ATP synthase.[8]

  • Add the detection reagents: luciferin (e.g., 12.5 mM) and luciferase (e.g., 25 ng).[8]

  • To induce ATP synthesis, provide a substrate for the electron transport chain to generate a proton motive force. This can be NADH or a combination of substrates like glutamate/malate.[4]

  • For inhibitor studies, add the desired concentration of the inhibitor (e.g., Oligomycin, Bedaquiline, or Venturicidin) to the reaction mixture and incubate for a specified period.

  • Measure the luminescence generated by the reaction of ATP with luciferase. The light output is directly proportional to the amount of ATP synthesized.[3]

  • The rate of ATP synthesis can be calculated from the change in luminescence over time and normalized to the protein concentration.

3. Data Analysis:

  • To determine the IC50 value, perform the assay with a range of inhibitor concentrations.

  • Plot the percentage of inhibition of ATP synthesis against the logarithm of the inhibitor concentration.

  • Fit the data to a dose-response curve to calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of ATP synthesis.[3]

Visualizations

Signaling Pathway of Oxidative Phosphorylation and ATP Synthesis

The following diagram illustrates the general pathway of oxidative phosphorylation, the process targeted by the compared inhibitors.

Oxidative_Phosphorylation cluster_ETC Electron Transport Chain (Inner Mitochondrial Membrane) cluster_Chemiosmosis Chemiosmosis NADH NADH Complex_I Complex I NADH->Complex_I FADH2 FADH2 Complex_II Complex II FADH2->Complex_II CoQ Coenzyme Q Complex_I->CoQ Protons_out1 H⁺ Complex_I->Protons_out1 Complex_II->CoQ Complex_III Complex III CoQ->Complex_III CytC Cytochrome c Complex_III->CytC Protons_out3 H⁺ Complex_III->Protons_out3 Complex_IV Complex IV CytC->Complex_IV O2 O₂ Complex_IV->O2 Protons_out4 H⁺ Complex_IV->Protons_out4 H2O H₂O O2->H2O 2H⁺ + ½O₂ → H₂O Proton_Gradient Proton Gradient (Intermembrane Space) Protons_out1->Proton_Gradient Pumping Protons_out3->Proton_Gradient Pumping Protons_out4->Proton_Gradient Pumping ATP_Synthase ATP Synthase (Complex V) Proton_Gradient->ATP_Synthase Flow ADP ADP + Pi ATP ATP ATP_Synthase->ATP Synthesis Inhibitors Inhibitors (Oligomycin, Bedaquiline, Venturicidin) Inhibitors->ATP_Synthase Block Proton Channel

Caption: Oxidative phosphorylation and the site of action for ATP synthase inhibitors.

Experimental Workflow for ATP Synthesis Inhibition Assay

This diagram outlines the typical workflow for assessing the inhibitory effect of a compound on ATP synthesis.

ATP_Inhibition_Workflow start Start prep Prepare Mitochondria or IMVs start->prep assay_setup Set up Assay: Buffer, Substrates, Luciferase/Luciferin prep->assay_setup add_inhibitor Add Inhibitor (Varying Concentrations) assay_setup->add_inhibitor incubate Incubate add_inhibitor->incubate measure Measure Luminescence (ATP Production) incubate->measure analyze Analyze Data: Calculate % Inhibition and IC50 measure->analyze end End analyze->end

Caption: General workflow for determining ATP synthesis inhibition.

References

Safety Operating Guide

Essential Safety and Disposal Procedures for ATP Synthesis-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides comprehensive safety and disposal protocols for ATP Synthesis-IN-1, a potent research chemical. Adherence to these procedures is critical to ensure personal safety and environmental compliance in a laboratory setting. Researchers, scientists, and drug development professionals should treat this document as an essential resource for the safe handling and disposal of this compound.

Disclaimer: This document provides general guidance. Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for this compound before handling or disposal. Institutional and local regulations for chemical waste management must also be followed.

Quantitative Data Summary

For safe handling and disposal, it is crucial to be aware of the physicochemical properties of this compound. The following table summarizes typical data points found in an SDS for a small-molecule inhibitor.

PropertyValueSignificance for Disposal
Physical State Solid (powder)Powder can be easily inhaled; appropriate respiratory protection is required.
Solubility Soluble in DMSO, EthanolInfluences the choice of solvent for decontamination and the type of waste container (avoiding potential degradation).
Stability Stable under recommended storage conditions.Unstable conditions could lead to hazardous decomposition products.
Toxicity Acute toxicity data may not be fully available. Assume high potency.Treat as a hazardous compound. Minimize exposure through all routes (inhalation, ingestion, skin contact).
Ecotoxicity Data may not be fully available.Prevent release into the environment. Dispose of as hazardous chemical waste, not down the drain.

Detailed Experimental Protocols for Disposal

The proper disposal of this compound, whether in pure form or in solution, is a multi-step process that requires careful planning and execution.

Step 1: Personal Protective Equipment (PPE)

Before handling this compound, ensure the following PPE is worn:

  • Gloves: Nitrile or other chemically resistant gloves.

  • Eye Protection: Safety glasses with side shields or goggles.

  • Lab Coat: A standard laboratory coat.

  • Respiratory Protection: A properly fitted respirator (e.g., N95) is recommended when handling the solid form to prevent inhalation of the powder.

Step 2: Waste Segregation and Collection

Proper segregation of chemical waste is fundamental to safe disposal.

  • Identify Waste Streams:

    • Solid Waste: Unused or expired pure compound, contaminated consumables (e.g., weigh boats, pipette tips, gloves).

    • Liquid Waste: Solutions containing this compound (e.g., from experiments, stock solutions).

    • Sharps Waste: Contaminated needles or other sharps.

  • Use Designated Waste Containers:

    • Solid Waste: Collect in a clearly labeled, sealable plastic bag or container designated for hazardous solid chemical waste.

    • Liquid Waste: Collect in a labeled, leak-proof, and chemically compatible container (e.g., a glass or polyethylene bottle) designated for hazardous liquid chemical waste. Do not mix with other incompatible waste streams.

    • Sharps Waste: Place in a designated sharps container.

Step 3: Decontamination of Work Surfaces and Equipment

All surfaces and non-disposable equipment that have come into contact with this compound must be decontaminated.

  • Prepare a Decontamination Solution: A 70% ethanol solution is typically effective for wiping down surfaces. For glassware, a suitable solvent in which the compound is soluble can be used for rinsing, with the rinsate collected as hazardous liquid waste.

  • Wipe Down Surfaces: Thoroughly wipe the work area (e.g., chemical fume hood surface) with the decontamination solution.

  • Collect Decontamination Waste: All materials used for decontamination (e.g., paper towels) must be disposed of as hazardous solid waste.

Step 4: Final Disposal
  • Labeling: Ensure all waste containers are accurately and clearly labeled with the full chemical name ("this compound") and any other required hazard information.

  • Storage: Store the sealed waste containers in a designated, secure area for hazardous waste pickup.

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and final disposal of the hazardous waste.

Mandatory Visualizations

The following diagrams illustrate the key workflows and relationships in the disposal process for this compound.

Disposal_Workflow start Start: Need to Dispose of this compound identify_form Identify Form of Waste (Solid, Liquid, Sharps) start->identify_form solid_waste Solid Waste: Pure compound, contaminated gloves, pipette tips, etc. identify_form->solid_waste Solid liquid_waste Liquid Waste: Solutions, rinsates identify_form->liquid_waste Liquid sharps_waste Sharps Waste: Contaminated needles identify_form->sharps_waste Sharps collect_solid Collect in Labeled Hazardous Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Hazardous Liquid Waste Container liquid_waste->collect_liquid collect_sharps Place in Sharps Container sharps_waste->collect_sharps decontaminate Decontaminate Work Area and Equipment collect_solid->decontaminate collect_liquid->decontaminate collect_sharps->decontaminate store_waste Store Sealed Waste Containers in Designated Area decontaminate->store_waste ehs_pickup Arrange for Pickup by Environmental Health & Safety (EHS) store_waste->ehs_pickup end_node End: Proper Disposal ehs_pickup->end_node

Caption: Disposal workflow for this compound.

Safety_Hierarchy ppe Personal Protective Equipment (PPE) Gloves (Nitrile) Eye Protection (Goggles) Lab Coat Respirator (for solids) handling Safe Handling Practices Work in a fume hood Avoid generating dust Use appropriate tools ppe->handling is essential for disposal Proper Disposal Procedures Segregate waste Use labeled containers Decontaminate surfaces EHS pickup handling->disposal informs emergency Emergency Procedures Consult SDS Eye wash / Safety shower Report spills to EHS disposal->emergency if procedures fail

Caption: Hierarchy of safety considerations.

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.